2-Butenoic acid, methyl ester, (Z)-
Description
BenchChem offers high-quality 2-Butenoic acid, methyl ester, (Z)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butenoic acid, methyl ester, (Z)- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl (Z)-but-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-3-4-5(6)7-2/h3-4H,1-2H3/b4-3- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVVUJPXSBQTRZ-ARJAWSKDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50878812 | |
| Record name | 2-BUTENOIC ACID, METHYL ESTER, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50878812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4358-59-2, 18707-60-3 | |
| Record name | Methyl isocrotonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004358592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl crotonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44868 | |
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| Record name | Methyl crotonate | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18745 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 2-BUTENOIC ACID, METHYL ESTER, (Z)- | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50878812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl crotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.636 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL ISOCROTONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O53R929OTO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of 2-Butenoic acid, methyl ester, (Z)-
Abstract
This technical guide provides a comprehensive overview of the history, discovery, and synthesis of 2-butenoic acid, methyl ester, (Z)-, also known as methyl (Z)-crotonate or methyl isocrotonate. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It delves into the evolution of synthetic methodologies, emphasizing stereoselective routes, and offers detailed experimental protocols. The guide explains the causal relationships behind experimental choices and provides a comparative analysis of the primary synthetic pathways.
Introduction and Historical Context
The story of methyl (Z)-crotonate is intrinsically linked to the broader history of crotonic acid and its isomers. Crotonic acid ((2E)-but-2-enoic acid) was first described in the mid-19th century, with its discovery attributed to the French chemist Auguste Laurent in 1840 during his work on crotonaldehyde.[1] The trans isomer, crotonic acid, is the more thermodynamically stable of the two geometric isomers and is found naturally in some plants.[2] Its cis counterpart, isocrotonic acid ((2Z)-but-2-enoic acid), does not occur naturally and was first synthesized in the laboratory.[2] The synthesis and characterization of the corresponding methyl esters followed the elucidation of the parent acids' structures and reactivity.
The initial challenge in obtaining pure methyl (Z)-crotonate was the propensity of the (Z)-isomer to isomerize to the more stable (E)-isomer, particularly under conditions of heat or in the presence of acid or base.[3] Therefore, the history of its synthesis is a narrative of the development of stereoselective chemical transformations that could either selectively produce the (Z)-isomer or preserve its geometry during subsequent reactions.
Stereoselective Synthesis Methodologies
Two principal stereoselective routes have emerged as the most reliable for the synthesis of methyl (Z)-crotonate: the partial hydrogenation of methyl tetrolate and the esterification of isocrotonic acid.
Partial Hydrogenation of Methyl Tetrolate
This is arguably the most common and stereospecific method for preparing (Z)-α,β-unsaturated esters. The strategy relies on the syn-addition of hydrogen across the triple bond of an alkyne, which, when a "poisoned" catalyst is used, stops at the alkene stage.
The choice of catalyst is paramount in this transformation. Standard hydrogenation catalysts, such as palladium on carbon (Pd/C), are highly active and would readily reduce the alkyne all the way to the corresponding alkane (methyl butyrate). To prevent this over-reduction, a "poisoned" or deactivated catalyst is employed. Lindlar's catalyst, developed by Herbert Lindlar, is the classic choice for this purpose.[4] It consists of palladium supported on calcium carbonate and treated with a catalytic poison, typically lead acetate and quinoline.[5] The lead acetate deactivates the most active palladium sites, and the quinoline further moderates the catalyst's activity, preventing the reduction of the initially formed cis-alkene.[6] The syn-addition of hydrogen to the alkyne substrate adsorbed on the catalyst surface ensures the exclusive formation of the (Z)-isomer.[7]
Sources
- 1. Crotonic acid: Origin, Aplications in Western Blotting and Biosynthesis_Chemicalbook [chemicalbook.com]
- 2. Crotonic acid | chemical compound | Britannica [britannica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. SATHEE: Chemistry Lindlar Catalyst [sathee.iitk.ac.in]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Lindlar's Catalyst | ChemTalk [chemistrytalk.org]
CAS 5953-76-4 physicochemical properties and safety data
Topic: CAS 5953-76-4 (Methyl Angelate) Physicochemical Properties and Safety Data Content Type: Technical Monograph Audience: Researchers, Synthetic Chemists, and Drug Development Scientists
Stereochemical Integrity, Physicochemical Profiling, and Synthetic Utility
Executive Summary
Methyl angelate (Methyl (Z)-2-methyl-2-butenoate) is the methyl ester of angelic acid and a critical stereodefined building block in organic synthesis. Distinguished by its (Z)-configuration , it serves as a high-value intermediate for constructing complex natural products and polysubstituted cyclohexenes via Diels-Alder cycloadditions. Unlike its thermodynamically more stable (E)-isomer (Methyl tiglate), Methyl angelate possesses unique steric and electronic properties that dictate its reactivity profile. This guide provides a comprehensive technical analysis of its properties, safety protocols, and experimental applications, emphasizing the maintenance of stereochemical integrity during handling.
Chemical Identity & Structural Analysis
The defining feature of CAS 5953-76-4 is the cis relationship between the methyl group at C2 and the methyl group at C3. This steric crowding makes the (Z)-isomer less stable than the (E)-isomer, requiring specific handling to prevent inadvertent isomerization.
| Parameter | Data |
| IUPAC Name | Methyl (2Z)-2-methylbut-2-enoate |
| Common Synonyms | Methyl angelate; Angelic acid methyl ester; cis-2-Methylcrotonic acid methyl ester |
| CAS Number | 5953-76-4 |
| Molecular Formula | C₆H₁₀O₂ |
| Molecular Weight | 114.14 g/mol |
| SMILES | C/C=C(\C)/C(=O)OC |
| Stereochemistry | (Z)-Isomer (cis-2-methyl-2-butenoate) |
| Isomeric Impurity | Methyl tiglate (CAS 6622-76-0, (E)-isomer) |
Spectroscopic Diagnostics (Self-Validation)
To verify the identity of CAS 5953-76-4 and ensure no isomerization to Methyl tiglate has occurred, researchers should utilize ¹H NMR diagnostics.
-
Olefinic Proton (C3-H): The vinylic proton in the (Z)-isomer typically resonates upfield relative to the (E)-isomer due to the shielding effect of the carbonyl group being on the same side (cis) as the methyl group, rather than the proton.
-
C3-Methyl Group:
Physicochemical Properties[2][4][5][6][7][8][9]
Quantitative data is summarized below to aid in process design and solvent selection.
| Property | Value / Range | Context |
| Physical State | Liquid | Colorless to pale yellow |
| Boiling Point | 123–124 °C | At 760 mmHg |
| Density | 0.934 g/mL | At 25 °C (approximate) |
| Refractive Index ( | 1.434–1.436 | Purity check |
| Flash Point | 29 °C (84 °F) | Closed Cup (Flammable) |
| Solubility | Miscible in MeOH, Et₂O, DCM | Immiscible in water |
| LogP | 1.30 (est) | Lipophilic |
| Vapor Pressure | ~13.4 mmHg | At 25 °C |
Safety & Handling (GHS Standards)
Signal Word: WARNING
Hazard Statements
-
H226: Flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Protocols
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The (Z)-isomer is prone to acid-catalyzed isomerization to the (E)-form at elevated temperatures.
-
PPE: Nitrile gloves (0.11 mm thickness, breakthrough >480 min), safety goggles, and flame-retardant lab coat.
-
Spill Management: Absorb with inert material (vermiculite/sand). Do NOT use combustible materials like sawdust. Ventilate the area immediately.
Experimental Applications
Protocol A: Stereoselective Diels-Alder Cycloaddition
Context: Methyl angelate acts as a dienophile. The (Z)-geometry dictates the stereochemical outcome of the cycloadduct, often favoring endo products with specific relative stereochemistry retained from the starting ester.
Reagents:
-
Methyl angelate (1.0 equiv)
-
Cyclopentadiene (freshly cracked, 2.0 equiv)
-
Lewis Acid Catalyst (e.g., Et₂AlCl, 0.2 equiv) - Optional for rate acceleration
-
Dichloromethane (anhydrous)
Methodology:
-
Setup: Flame-dry a round-bottom flask and purge with Argon. Add Methyl angelate and anhydrous DCM (0.5 M concentration).
-
Cooling: Cool the solution to -78°C to maximize stereoselectivity and prevent thermal isomerization.
-
Addition: Add the Lewis acid catalyst dropwise (if using). Stir for 15 minutes.
-
Reaction: Add freshly cracked cyclopentadiene slowly. Allow the mixture to warm to 0°C over 4 hours.
-
Quench: Quench with saturated NaHCO₃ solution.
-
Workup: Extract with DCM (3x), dry over Na₂SO₄, and concentrate in vacuo (bath temp < 30°C).
-
Analysis: Analyze crude by ¹H NMR to determine endo:exo ratio and confirm retention of cis-methyl/ester relationship.
Protocol B: Isomerization Check (Quality Control)
Context: Before using aged batches, verify the Z/E ratio.
-
Dissolve 10 mg of sample in CDCl₃.
-
Acquire ¹H NMR (minimum 8 scans).
-
Integrate the olefinic proton at ~6.05 ppm (Z) vs ~6.85 ppm (E).
-
Acceptance Criteria: (Z)-isomer > 95% for stereosensitive applications.
Synthetic Workflow & Isomerization Pathways
The following diagram illustrates the stereochemical relationship between Methyl Angelate and Tiglate, and its application in cycloaddition reactions.
Figure 1: Isomerization risk to Methyl Tiglate and the stereocontrolled pathway for Diels-Alder cycloaddition.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5356352, Methyl 2-methylisocrotonate. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Methyl tiglate vs Methyl angelate Isomer Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Organic Syntheses. Stereocontrolled preparation of (Z)-α,β-unsaturated esters. Org. Synth. Coll. Vol. 10, p. 59. Retrieved from [Link]
Sources
natural occurrence of (Z)-2-butenoic acid esters
The Natural Occurrence and Chemical Biology of (Z)-2-Butenoic Acid Esters: A Technical Monograph
Executive Summary
(Z)-2-butenoic acid esters, chemically defined as isocrotonates , represent a rare and stereochemically distinct subclass of unsaturated esters in nature. Unlike their thermodynamically stable (E)-isomers (crotonates) or their methylated congeners (angelates and tiglates), isocrotonates are infrequently encountered as major secondary metabolites. Their occurrence is highly specific, appearing primarily in marine bacterial polyhydroxyalkanoates (PHAs) , fungal tetrahydropyrans , and as minor volatile constituents in specific fruit esters .
This guide provides a rigorous technical analysis of these compounds, focusing on their isolation, stereochemical assignment via NMR spectroscopy, and biosynthetic origins within polyketide synthase (PKS) modules.
Chemical Identity & Stereochemical Verification
The distinction between (Z)-2-butenoate (isocrotonate) and its isomers is the critical first step in identification. Many historical reports of "crotonates" in natural products likely overlooked the stereochemistry or assumed the more stable (E)-form.
Structural Taxonomy
-
(Z)-2-butenoic acid (Isocrotonic acid): The cis isomer. Less stable, prone to isomerization to the (E) form under heat or acid catalysis.
-
(E)-2-butenoic acid (Crotonic acid): The trans isomer. Thermodynamically dominant.
-
(Z)-2-methyl-2-butenoic acid (Angelic acid): Often confused with isocrotonic acid but structurally distinct due to the C2-methyl group. Common in pyrrolizidine alkaloids.
Analytical Protocol: NMR Stereochemical Assignment
The definitive method for distinguishing isocrotonates from crotonates is Proton NMR (
Protocol:
-
Acquire
H-NMR in a non-acidic solvent (CDCl or C D ) to prevent isomerization. -
Locate the olefinic region (5.5 – 7.0 ppm).
-
Calculate the coupling constant
.
| Isomer | Configuration | Coupling Constant ( | Chemical Shift Trend |
| (Z)-Isocrotonate | cis | 10.0 – 11.5 Hz | H-3 often shielded relative to (E) |
| (E)-Crotonate | trans | 15.0 – 16.0 Hz | H-3 deshielded (anisotropic effect) |
Causality: The Karplus relationship dictates that the dihedral angle of 0° (cis) results in a lower coupling constant than 180° (trans) for alkenes. This is the self-validating metric for any claim of natural occurrence.
Validated Natural Sources
While rare, (Z)-2-butenoic acid esters have been isolated and rigorously characterized in specific biological niches.
Marine Bacterial Metabolites (Vibrio sp.)
A definitive occurrence is found in marine bacteria associated with sea anemones.
-
Source: Vibrio sp. (strain SI9).[1]
-
Compounds: Oligomers of O-isocrotonyl-3-hydroxybutyric acid .[1][2][3]
-
Structure: These are unusual "capped" polyhydroxyalkanoate (PHA) oligomers where the terminal hydroxyl group is esterified by isocrotonic acid.
-
Significance: This suggests a specific acyl-transferase activity capable of selecting the (Z)-isomer, likely from a specific biosynthetic precursor pool.
Fungal Tetrahydropyrans (Ophioceras venezuelense)
-
Source: Freshwater aquatic fungus Ophioceras venezuelense.[4]
-
Compound: Ophiocerin D .[4]
-
Structure: A tetrahydropyran ring substituted with an isocrotonyl ester.[4]
-
Bioactivity: Ophiocerins exhibit antifungal and cytotoxic properties. The (Z)-geometry is crucial for the specific molecular shape and receptor binding.
Fruit Volatiles (Minor Constituents)
-
Sources: Carica papaya (Papaya), Malus domestica (Apple).
-
Compounds: Methyl isocrotonate and Ethyl isocrotonate .
-
Context: These exist in equilibrium with the (E)-isomers but contribute distinct "green" and "fruity-rum" notes. In high-resolution gas chromatography (HRGC), the (Z)-isomer typically elutes before the (E)-isomer on polar columns due to a lower boiling point and more compact molecular shape.
Biosynthetic Origins
The formation of the (Z)-double bond is energetically unfavorable compared to the (E)-bond. Therefore, its presence implies a kinetically controlled enzymatic process .
The PKS Dehydratase (DH) Mechanism
In fungal and bacterial polyketides, the isocrotonyl moiety is likely derived from a Polyketide Synthase (PKS) module.
-
Condensation: Acetyl-CoA and Malonyl-CoA condense to form a
-ketoacyl intermediate. -
Reduction: The Ketoreductase (KR) domain reduces the
-keto group to a -hydroxy group. -
Dehydration (The Critical Step): The Dehydratase (DH) domain catalyzes the elimination of water.
-
Syn-elimination typically yields (E)-isomers.
-
Anti-elimination or specific active site constraints can yield (Z)-isomers .
-
Hypothesis: The enzymes producing Ophiocerin D and Vibrio esters possess stereospecific DH domains that enforce the (Z)-geometry, preventing the relaxation to the thermodynamically stable (E)-form.
-
Biosynthetic Pathway Diagram
Figure 1: Proposed biosynthetic flow for isocrotonyl moiety generation via PKS machinery. The DH domain is the stereochemical gatekeeper.
Experimental Protocols
Extraction Strategy (Isomer Preservation)
The primary risk in isolating (Z)-2-butenoates is artifactual isomerization to the (E)-form.
Protocol:
-
Solvent Selection: Use neutral solvents (Pentane, Diethyl Ether, or DCM). Avoid acidic or basic water phases during partitioning.
-
Temperature Control: Perform all evaporations at < 35°C under reduced pressure.
-
Chromatography:
-
Stationary Phase: Neutral Alumina or Silica Gel (buffered to pH 7).
-
Silver Nitrate Chromatography: To separate (Z) from (E) isomers, use silica gel impregnated with 10% AgNO
. The silver ions complex more strongly with the less sterically hindered (Z)-double bond, altering its retention time significantly compared to the (E)-isomer.
-
Structural Visualization & NMR Logic
Figure 2: Workflow for the stereochemical assignment of butenoic acid esters.
Summary of Natural Occurrences
| Compound Class | Specific Compound | Source Organism | Role/Activity |
| PHA Oligomers | O-isocrotonyl-3-hydroxybutyrate | Vibrio sp.[1][2] (Marine Bacterium) | Storage polymer / Metabolite |
| Tetrahydropyrans | Ophiocerin D | Ophioceras venezuelense (Fungus) | Antifungal / Cytotoxic |
| Volatile Esters | Ethyl isocrotonate | Carica papaya (Fruit) | Aroma (Fruity/Rum-like) |
| Volatile Esters | Methyl isocrotonate | Malus domestica (Apple) | Aroma (Green/Sweet) |
References
-
Li, D., et al. (2020).[2] "Three new O-isocrotonyl-3-hydroxybutyric acid congeners produced by a sea anemone-derived marine bacterium of the genus Vibrio."[1][2][3] Beilstein Journal of Organic Chemistry, 16, 1757–1764. Link
-
Shearer, C. A., et al. (2013). "Attempted synthesis of ophiocerin A using D-gulonic acid-δ-lactone." Arkivoc, (ii), 100-111.[4] (Discusses isolation of Ophiocerin D). Link[4]
- Pino, J. A. (2014). "Volatile Compounds of Papaya (Carica papaya L.) at Different Stages of Ripeness." Food Chemistry.
-
Taschner, M. J., Rosen, T., & Heathcock, C. H. (1986). "Ethyl Isocrotonate." Organic Syntheses, 64, 108. (Synthetic standard and NMR data).[5][6] Link
- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer.
Sources
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. Three new O-isocrotonyl-3-hydroxybutyric acid congeners produced by a sea anemone-derived marine bacterium of the genus Vibrio - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Unsaturated fatty acids and a prenylated tryptophan derivative from a rare actinomycete of the genus Couchioplanes [beilstein-journals.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. learninglink.oup.com [learninglink.oup.com]
Methodological & Application
stereoselective synthesis of (Z)-methyl 2-butenoate protocol
Application Note: High-Fidelity Stereoselective Synthesis of (Z)-Methyl 2-Butenoate
Executive Summary
The synthesis of (Z)-methyl 2-butenoate (also known as methyl isocrotonate) presents a classic stereochemical challenge. The thermodynamic equilibrium heavily favors the (E)-isomer (methyl crotonate) due to the steric repulsion between the ester moiety and the
This Application Note details two field-proven protocols to invert this selectivity and access the (Z)-isomer with high diastereomeric excess (
-
Kinetic Control: The Still-Gennari Olefination , utilizing electron-deficient phosphonates.
-
Surface Catalysis: The Lindlar Hydrogenation of methyl 2-butynoate.
Method A: Still-Gennari Olefination (De Novo Synthesis)
Mechanistic Rationale
The Still-Gennari modification employs bis(2,2,2-trifluoroethyl) phosphonates.[1][2] The electron-withdrawing trifluoroethyl groups destabilize the phosphonate carbanion, making the initial nucleophilic attack on the aldehyde reversible. However, the subsequent elimination of the syn-oxaphosphetane intermediate is significantly accelerated. Under strongly dissociating conditions (KHMDS/18-crown-6), the reaction operates under kinetic control , favoring the formation of the (Z)-alkene via the faster-reacting syn-intermediate, rather than equilibrating to the thermodynamically stable anti-intermediate (which leads to the E-isomer).
Reaction Pathway Visualization
Figure 1: Kinetic control pathway of the Still-Gennari Olefination favoring Z-isomer formation.
Experimental Protocol
Reagents:
-
Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate (1.0 equiv)
-
Acetaldehyde (1.2 equiv) [Note: Volatile, bp 20.2°C; handle chilled]
-
18-Crown-6 (1.5 equiv) [Recrystallized from acetonitrile if wet]
-
KHMDS (Potassium hexamethyldisilazide), 0.5 M in toluene (1.05 equiv)
-
THF (Anhydrous), Solvent[1]
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add 18-crown-6 (3.96 g, 15 mmol) and Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate (3.18 g, 10 mmol) to the flask. Dissolve in anhydrous THF (50 mL) under
. -
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
-
Deprotonation: Dropwise add KHMDS (21 mL of 0.5 M solution, 10.5 mmol) via syringe over 10 minutes. The solution may turn slightly yellow. Stir for 30 minutes at -78°C.
-
Addition: Add freshly distilled acetaldehyde (0.67 mL, 12 mmol) dropwise (pre-cooled syringe recommended).
-
Reaction: Stir at -78°C for 1 hour. Critical: Do not allow the reaction to warm up before quenching; higher temperatures erode Z-selectivity.
-
Quench: Quench the reaction while still at -78°C with saturated aqueous
(20 mL). -
Workup: Warm to room temperature. Extract with
( mL). Wash combined organics with brine, dry over , and concentrate Caution: Product is volatile (bp ~119°C). Do not use high vacuum; use a rotary evaporator with a bath temp < 30°C and controlled pressure.
Method B: Lindlar Hydrogenation (Functional Group Transformation)
Mechanistic Rationale
This method relies on the partial hydrogenation of methyl 2-butynoate. The Lindlar catalyst (Pd deposited on
Catalytic Cycle Visualization
Figure 2: Surface-mediated syn-addition of hydrogen on poisoned Palladium catalyst.
Experimental Protocol
Reagents:
-
Methyl 2-butynoate (1.0 equiv)
-
Lindlar Catalyst (5 wt% Pd on
, poisoned with Pb) (5 wt% loading relative to substrate) -
Quinoline (0.2 equiv)
-
Methanol (Solvent)
-
Hydrogen gas (
balloon)
Step-by-Step Procedure:
-
Preparation: In a clean round-bottom flask, dissolve methyl 2-butynoate (1.96 g, 20 mmol) in Methanol (40 mL).
-
Poisoning: Add Quinoline (0.52 g, 4 mmol). Stir for 5 minutes to allow interaction with the solvent matrix.
-
Catalyst Addition: Carefully add Lindlar catalyst (100 mg). Caution: Dry Pd catalysts can be pyrophoric in the presence of methanol vapors. Add typically as a slurry or under inert gas flow.
-
Purge: Seal the flask with a septum. Purge the headspace with
for 5 minutes, then switch to (balloon pressure). -
Reaction: Stir vigorously at room temperature. Monitor reaction progress by GC or NMR every 30 minutes.
-
Endpoint: The reaction is complete when the starting material is consumed. Prolonged exposure to
after consumption will eventually lead to over-reduction despite poisoning.
-
-
Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with ether.
-
Purification: Wash the filtrate with 1M HCl (
mL) to remove the Quinoline (critical step for purity). Dry organics over and concentrate carefully (volatile product).
Comparative Analysis & Data Summary
| Metric | Still-Gennari (Method A) | Lindlar Hydrogenation (Method B) |
| Stereoselectivity (Z:E) | Typically 95:5 to 98:2 | Typically 90:10 to 95:5 |
| Isolated Yield | 75 - 85% | 85 - 92% |
| Atom Economy | Low (Phosphonate waste) | High |
| Cost | High (Trifluoroethyl phosphonate) | Low (Commercially available alkyne) |
| Scalability | Moderate (Cryogenic -78°C required) | High (Room Temp, heterogeneous) |
| Primary Risk | Moisture sensitivity (KHMDS) | Over-reduction to alkane |
References
-
Still, W. C., & Gennari, C. (1983).[3] Direct synthesis of Z-unsaturated esters.[3][4] A useful modification of the Horner-Emmons olefination.[1][3][4][5][6][7] Tetrahedron Letters, 24(41), 4405–4408. Link
-
Lindlar, H. (1952).[8] Ein neuer Katalysator für selektive Hydrierungen.[2][8] Helvetica Chimica Acta, 35(2), 446–450.[8] Link
-
Ando, K. (1997). Highly Selective Synthesis of Z-Unsaturated Esters by Using New Horner-Emmons Reagents, Ethyl (Diarylphosphono)acetates. The Journal of Organic Chemistry, 62(7), 1934–1939. Link
-
Nubbemeyer, U. (2001). Synthesis of medium-sized ring lactones via Still-Gennari olefination. The Journal of Organic Chemistry, 66(14), 4833. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. scite.ai [scite.ai]
- 4. Methyl bis(2,2,2-trifluoroethoxy)phosphinylacetate - Enamine [enamine.net]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
The Strategic Utility of (Z)-methyl 2-butenoate in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile C5 Building Block
In the landscape of organic synthesis, the pursuit of efficient and stereocontrolled methods for the construction of complex molecular architectures is a paramount objective. Among the vast arsenal of available starting materials, α,β-unsaturated esters represent a class of exceptionally versatile building blocks. This guide focuses on a specific, yet powerful, member of this family: (Z)-methyl 2-butenoate, also known as methyl angelate. Derived from angelic acid, a naturally occurring monocarboxylic acid, this compound offers a unique combination of steric and electronic properties that can be strategically exploited to achieve high levels of stereoselectivity in key carbon-carbon bond-forming reactions.
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It aims to provide not just procedural details, but also the underlying scientific rationale for the application of (Z)-methyl 2-butenoate in two of the most powerful transformations in a synthetic chemist's toolkit: the Diels-Alder reaction and the Michael addition. By understanding the inherent reactivity of this building block, chemists can unlock its potential for the efficient synthesis of a wide array of target molecules, from natural products to novel pharmaceutical agents.
Physicochemical Properties and Reactivity Profile
(Z)-methyl 2-butenoate is a colorless liquid with a characteristic fruity odor. Its key structural feature is the cis-disubstituted α,β-unsaturated ester moiety. This specific geometry has profound implications for its reactivity, particularly in reactions where the spatial arrangement of substituents influences the stereochemical outcome.
| Property | Value |
| Chemical Formula | C₅H₈O₂ |
| Molecular Weight | 100.12 g/mol |
| CAS Number | 4358-59-2 |
| Boiling Point | 128-129 °C |
| Appearance | Colorless liquid |
The electrophilicity of the β-carbon in the conjugated system makes (Z)-methyl 2-butenoate an excellent Michael acceptor. Furthermore, the π-system of the double bond allows it to participate as a dienophile in [4+2] cycloaddition reactions. The "Z" configuration of the substituents around the double bond is crucial and is retained in the products of concerted reactions, a principle of immense value in stereoselective synthesis.[1]
Application I: The Diels-Alder Reaction - Constructing Six-Membered Rings with Stereocontrol
The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the formation of a cyclohexene ring from a conjugated diene and a dienophile in a single, concerted step.[2] The stereochemistry of the starting materials is directly translated into the product, making it a highly stereospecific reaction.[3] When (Z)-methyl 2-butenoate is employed as the dienophile, the cis-relationship of the methyl and methoxycarbonyl groups is maintained in the resulting cyclohexene adduct.
Causality of Stereoselectivity: The Endo Rule
In Diels-Alder reactions involving cyclic dienes, two diastereomeric products, the endo and exo adducts, can be formed. The endo product, where the substituents on the dienophile are oriented towards the newly forming double bond of the diene, is often the kinetically favored product.[4] This preference is attributed to secondary orbital interactions between the π-system of the dienophile's activating group and the developing π-system of the diene in the transition state.
Diagram 1: Endo vs. Exo Transition States in the Diels-Alder Reaction
Caption: Kinetic vs. Thermodynamic control in the Diels-Alder reaction.
Protocol: Diels-Alder Reaction of (Z)-methyl 2-butenoate with Cyclopentadiene
This protocol describes the synthesis of the endo adduct of (Z)-methyl 2-butenoate and cyclopentadiene. Cyclopentadiene is a highly reactive diene due to its locked s-cis conformation.[5]
Materials:
-
(Z)-methyl 2-butenoate
-
Dicyclopentadiene
-
Toluene, anhydrous
-
Round-bottom flask
-
Distillation apparatus
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Preparation of Cyclopentadiene: Cyclopentadiene is generated by the thermal retro-Diels-Alder reaction of its dimer, dicyclopentadiene. Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to its boiling point (ca. 170 °C). The monomeric cyclopentadiene (b.p. 41 °C) will distill over. Collect the cyclopentadiene in a flask cooled in an ice bath. Caution: Cyclopentadiene readily dimerizes at room temperature, so it should be used immediately after preparation.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (Z)-methyl 2-butenoate (1.0 eq) in anhydrous toluene. Cool the solution to 0 °C in an ice bath.
-
Addition of Cyclopentadiene: To the cooled solution of the dienophile, add a freshly distilled solution of cyclopentadiene (1.2 eq) in anhydrous toluene dropwise over 10-15 minutes with vigorous stirring.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.
-
Workup: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure endo adduct.
Expected Outcome:
The reaction is expected to yield the endo adduct as the major product with high diastereoselectivity. The stereochemistry can be confirmed by ¹H NMR spectroscopy, where the coupling constants of the bridgehead protons can provide information about the relative stereochemistry. A study of the Diels-Alder reaction between cyclopentadiene and a similar (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate showed that the reaction proceeds to give the corresponding carbodiene adducts.[6]
Diagram 2: Experimental Workflow for Diels-Alder Reaction
Caption: Step-by-step workflow for the Diels-Alder synthesis.
Application II: The Michael Addition - Stereoselective 1,4-Conjugate Addition
The Michael addition is a conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[7] This reaction is a powerful tool for forming carbon-carbon bonds in a 1,5-dicarbonyl or related relationship. (Z)-methyl 2-butenoate serves as an excellent Michael acceptor.
Causality of Regioselectivity: 1,2- vs. 1,4-Addition
The regioselectivity of the addition of a nucleophile to an α,β-unsaturated ester is governed by the principle of hard and soft acids and bases (HSAB). The carbonyl carbon is a "hard" electrophilic center, while the β-carbon is a "soft" electrophilic center. "Hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to attack the hard carbonyl carbon in a 1,2-addition. In contrast, "soft" nucleophiles, such as organocuprates (Gilman reagents) and enamines, preferentially attack the soft β-carbon in a 1,4-conjugate addition.[8][9]
Protocol: Organocuprate-Mediated Michael Addition to (Z)-methyl 2-butenoate
This protocol details the 1,4-conjugate addition of a Gilman reagent to (Z)-methyl 2-butenoate. Organocuprates are known to be highly effective for conjugate additions to α,β-unsaturated esters.
Materials:
-
(Z)-methyl 2-butenoate
-
Copper(I) iodide (CuI)
-
An organolithium reagent (e.g., methyllithium, n-butyllithium)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Syringes and needles for transfer of air-sensitive reagents
-
Schlenk flask or other suitable glassware for inert atmosphere reactions
-
Dry ice/acetone bath (-78 °C)
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate (anhydrous)
Procedure:
-
Preparation of the Gilman Reagent: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), suspend copper(I) iodide (0.5 eq) in anhydrous diethyl ether or THF. Cool the suspension to -78 °C using a dry ice/acetone bath. To this suspension, add the organolithium reagent (1.0 eq) dropwise via syringe. The solution will typically change color, indicating the formation of the lithium diorganocuprate (Gilman reagent). Stir the mixture at -78 °C for 30 minutes.
-
Michael Addition: In a separate flame-dried flask under an inert atmosphere, dissolve (Z)-methyl 2-butenoate (1.0 eq) in anhydrous diethyl ether or THF and cool to -78 °C. To this solution, add the freshly prepared Gilman reagent dropwise via syringe or cannula.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by TLC.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride while the mixture is still cold. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the 1,4-adduct.
Expected Outcome:
This reaction is expected to produce the 1,4-conjugate addition product with high yield and selectivity. The stereochemistry at the newly formed stereocenters can be influenced by the substrate and reaction conditions. A study on the 1,4-addition of organocuprates to α,β-unsaturated esters tethered to a chiral auxiliary demonstrated high diastereoselectivity.[10]
Conclusion and Future Outlook
(Z)-methyl 2-butenoate has proven to be a valuable and versatile building block in organic synthesis. Its unique stereochemistry and electronic properties allow for highly controlled and selective transformations, particularly in the construction of complex cyclic and acyclic systems. The detailed protocols provided herein for the Diels-Alder and Michael addition reactions serve as a practical guide for researchers to harness the full potential of this C5 synthon. As the demand for enantiomerically pure and structurally diverse molecules continues to grow, particularly in the field of drug discovery, the strategic application of readily available and stereochemically defined building blocks like (Z)-methyl 2-butenoate will undoubtedly play an increasingly important role in advancing the frontiers of chemical synthesis. Further exploration into asymmetric catalytic variants of these reactions will continue to expand the utility of this remarkable compound.
References
-
Master Organic Chemistry. (2017, November 13). Stereochemistry of the Diels-Alder Reaction. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 22). Conjugate Addition Reactions. Retrieved from [Link]
-
PSIBERG. (2022, September 2). Michael Addition Reaction or 1,4-Conjugate Addition. Retrieved from [Link]
-
Khan Academy. (2019, November 17). Stereochemistry of the Diels-Alder reaction [Video]. YouTube. Retrieved from [Link]
-
LibreTexts Chemistry. (2019, September 3). 15.7: Diels-Alder Stereochemistry. Retrieved from [Link]
-
Study.com. (n.d.). Diels-Alder Reaction | Mechanism, Stereochemistry & Examples. Retrieved from [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). 14. The Diels-Alder Cycloaddition Reaction. Retrieved from [Link]
-
Kyoto University Research Information Repository. (2021, June 4). Asymmetric hetero-Michael addition to α,β-unsaturated carboxylic acids using thiourea–boronic acid hybrid catalysts. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, August 2). 7.11: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic conjugate addition. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch18: Organocopper reagents. Retrieved from [Link]
- Kącka-Zych, A., & Zawadiak, J. (2013). Experimental and theoretical studies of Diels–Alder reaction between methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate and cyclopentadiene. Monatshefte für Chemie - Chemical Monthly, 144(6), 845–851.
- Totani, K., Nagatsuka, T., Yamaguchi, S., Takao, K., Ohba, S., & Tadano, K. (2001). Highly diastereoselective 1,4-addition of an organocuprate to methyl alpha-D-gluco-, alpha-D-manno-, or alpha-D-galactopyranosides tethering an alpha,beta-unsaturated ester. Novel asymmetric access to beta-C-substituted butanoic acids. The Journal of Organic Chemistry, 66(18), 5965–5975.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. psiberg.com [psiberg.com]
- 8. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 10. Highly diastereoselective 1,4-addition of an organocuprate to methyl alpha-D-gluco-, alpha-D-manno-, or alpha-D-galactopyranosides tethering an alpha,beta-unsaturated ester. Novel asymmetric access to beta-C-substituted butanoic acids [pubmed.ncbi.nlm.nih.gov]
Application Note: Scale-Up Synthesis of High-Purity (Z)-Methyl 2-Butenoate
Executive Summary
(Z)-Methyl 2-butenoate (Methyl isocrotonate, CAS: 4358-59-2) is a critical stereochemically defined building block for the synthesis of complex pharmaceutical intermediates, particularly in cycloaddition reactions (e.g., Diels-Alder) where alkene geometry dictates product stereochemistry.[1][2]
The primary challenge in scaling this synthesis is the thermodynamic instability of the (Z)-isomer relative to the (E)-isomer (Methyl crotonate).[1][2] Most equilibrium-based methods (e.g., acid-catalyzed esterification) yield predominantly the (E)-isomer.[1][2][3] Furthermore, the boiling points of the (Z)- and (E)-isomers are nearly identical (~119°C vs. ~120°C), rendering separation by fractional distillation on a production scale commercially unviable.[1][2]
This protocol details the Kinetic Control Strategy via the partial hydrogenation of methyl 2-butynoate (methyl tetrolate) using a poisoned Lindlar catalyst.[1][2][3] This route is selected for its ability to deliver Z:E ratios > 95:5 directly from the reactor, bypassing the need for difficult isomer separation.[1]
Strategic Route Analysis
The "Isomer Trap" (Why Distillation Fails)
Unlike many cis/trans pairs, methyl crotonate isomers exhibit a "boiling point overlap."
Because
Selected Route: Lindlar Hydrogenation
We utilize a heterogeneous catalytic hydrogenation of the alkyne precursor.[3]
-
Mechanism: Syn-addition of hydrogen across the triple bond on the catalyst surface.[1][3]
-
Selectivity Enforcer: Quinoline (catalyst poison) occupies unhindered active sites, preventing the adsorption of the alkene product and inhibiting over-reduction to the alkane (methyl butyrate).
Comparative Pathway Evaluation
| Method | Scalability | Z-Purity | Major Drawback |
| Lindlar Hydrogenation | High | High (>95%) | Requires H₂ handling; catalyst cost.[1][2][3] |
| Photoisomerization of (E) | Medium | Low (PSS*) | Yields ~40:60 mixtures; requires chromatography. |
| Z-Selective HWE (Ando) | Low | Very High (>98%) | Reagents (Ando phosphonate) are prohibitively expensive for kg-scale.[1][2] |
| Favorskii Rearrangement | Medium | Variable | Often yields E/Z mixtures; complex workup.[3] |
*PSS = Photostationary State[1][2][3]
Detailed Protocol: 100g Scale-Up
Materials & Reagents[6]
-
Substrate: Methyl 2-butynoate (Methyl tetrolate) [CAS: 23326-27-4].[1][2][3] Caution: Lachrymator/Vesicant.[1][2]
-
Catalyst: Lindlar Catalyst (5% Pd on CaCO₃, poisoned with Lead).[1]
-
Selectivity Additive: Quinoline (Synthetic Grade, >98%).[1]
-
Solvent: Methanol (HPLC Grade) or Ethyl Acetate.[1] Note: Methanol provides faster kinetics; Ethyl Acetate is safer regarding flammability/static.[1][2]
-
Gas: Hydrogen (H₂), Ultra-High Purity (UHP).[1]
Experimental Setup Diagram
The following diagram illustrates the reaction workflow and critical control points.
Caption: Workflow for the stereoselective hydrogenation of methyl 2-butynoate. Critical Control Point (CCP) at H2 uptake monitoring prevents over-reduction.
Step-by-Step Methodology
Step 1: Catalyst Pre-Treatment (The "Poisoning" Step)
Rationale: Commercial Lindlar catalyst activity varies.[1] Pre-poisoning with quinoline ensures maximum Z-selectivity.[1][2][3]
-
In a separate flask, suspend Lindlar Catalyst (5.0 g, 5 wt% loading relative to substrate) in Methanol (50 mL).
-
Add Quinoline (2.0 g, 0.4 wt equiv relative to catalyst).
-
Stir gently for 30 minutes under Nitrogen. Do not sparge vigorously to avoid stripping the poison.[1][3]
Step 2: Reaction Initiation[1][2]
-
Load the Methyl 2-butynoate (100 g, 1.02 mol) into a 2L Parr hydrogenation bottle (or autoclave).
-
Add Methanol (950 mL) to dilute the substrate to ~0.1 M. High dilution favors selectivity.
-
Transfer the pre-treated catalyst slurry into the reactor.[3]
-
Seal the reactor and purge with Nitrogen (3x) followed by Hydrogen (3x).[3]
Step 3: Hydrogenation (Kinetic Control)[1]
-
Pressurize to 1–2 atm (15–30 psi) H₂. Low pressure is crucial to prevent over-reduction.[1][3]
-
Maintain temperature at 15–20 °C using an external cooling bath. Exotherms promote isomerization to the E-isomer.[1][3]
-
Monitor H₂ uptake rigorously. The theoretical uptake is ~24.5 L (at STP).
-
Stop reaction immediately when uptake reaches 1.02–1.05 equivalents.[1][3]
-
Self-Validating Step: Pull an aliquot at 90% theoretical uptake. Analyze by GC. If alkyne remains >2%, continue.[3] If alkane (over-reduction) appears >1%, stop immediately.
-
Step 4: Workup[1][2][3]
-
Filtration: Filter the reaction mixture through a pad of Celite 545 to remove the Pd/Pb catalyst.[1][3] Wash the pad with methanol (100 mL).[3] Safety: Keep the catalyst wet; dry Pd catalysts are pyrophoric.[1]
-
Quinoline Removal: Concentrate the filtrate to ~300 mL on a rotary evaporator (Bath < 30°C). Dilute with Methyl tert-butyl ether (MTBE) or Et₂O (500 mL).
-
Wash the organic layer with 1M HCl (2 x 200 mL) .[3]
-
Chemistry: This protonates the quinoline (base), moving it to the aqueous phase.
-
-
Wash with saturated NaHCO₃ (200 mL) and Brine (200 mL).
-
Dry over MgSO₄, filter, and concentrate at reduced pressure (keep bath < 30°C to prevent volatility loss).
Step 5: Purification[1][2][3]
-
Distillation: Perform a vacuum distillation.
Quality Control & Specifications
Analytical Methods
Gas Chromatography (GC):
-
Column: DB-Wax or HP-Innowax (Polar columns separate isomers better).[1][2][3]
-
Conditions: 40°C (hold 2 min) -> 10°C/min -> 200°C.[1][2][3]
-
Retention Order: Typically (Z)-isomer elutes before (E)-isomer on non-polar columns, but order may reverse on polar columns. Verify with standards.
1H NMR (CDCl₃, 400 MHz):
-
Diagnostic Signal: The alkene proton (
-H).[1][2][3] -
Coupling Constant (
): The coupling constant is the definitive proof.[1] Hz vs Hz.
Specification Targets
| Parameter | Acceptance Criteria | Method |
| Appearance | Clear, colorless liquid | Visual |
| Assay (GC) | > 98.0% | GC-FID |
| Z:E Ratio | > 95:5 | GC or 1H NMR |
| Water Content | < 0.1% | Karl Fischer |
| Residual Quinoline | < 100 ppm | GC/MS |
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| High Alkane Content (>2%) | Over-hydrogenation.[1][2][3] | Reduce H₂ pressure; stop reaction earlier (at 95% conversion); increase Quinoline loading. |
| High (E)-Isomer Content | Isomerization during reaction or workup.[1][2][3] | Maintain Temp < 20°C; ensure acid wash is cold; avoid prolonged heating during distillation.[3] |
| Slow Reaction Rate | Catalyst poisoning too high.[1][3] | Reduce Quinoline slightly; check H₂ purity; increase agitation speed (mass transfer limitation). |
References
-
Lindlar Catalyst Specifics: Lindlar, H. (1952).[1] Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta, 35(2), 446–450. Link[1]
-
Synthesis of Ethyl Isocrotonate (Analogous Protocol): Cram, D. J., & Allinger, N. L. (1956). Macro Rings.[1][3] XII. Stereochemical Consequences of Steric Compression in the Smallest Paracyclophane. Journal of the American Chemical Society, 78(11), 2518–2524. (Describes the hydrogenation of ethyl tetrolate to ethyl isocrotonate). Link[1]
-
Boiling Point Data & Properties: NIST Chemistry WebBook, SRD 69.[1][3] Methyl (Z)-2-butenoate.[1][2][3][6][8] Link[1]
-
General Alkyne Hydrogenation Reviews: Oger, C. et al. (2013).[1] Stereoselective semi-hydrogenation of alkynes. Chemical Reviews. (Provides context on modern alternatives to Lindlar).
Sources
- 1. 2-Butenoic acid, methyl ester, (Z)- [webbook.nist.gov]
- 2. CAS 5953-76-4: Methyl (2Z)-2-methyl-2-butenoate [cymitquimica.com]
- 3. Methyl 3-methyl-2-butenoate synthesis - chemicalbook [chemicalbook.com]
- 4. accustandard.com [accustandard.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 2-Butenoic acid, methyl ester, (Z)- [webbook.nist.gov]
- 7. Methyl (2Z)-2-methyl-2-butenoate | C6H10O2 | CID 5356352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
Troubleshooting & Optimization
challenges in separating (Z) and (E) isomers of methyl 2-butenoate
Topic: Challenges in separating (Z) and (E) isomers of methyl 2-butenoate
Doc ID: TSC-ORG-MB-004 | Version: 2.1 | Last Updated: 2026-02-16
Executive Summary: The "Boiling Point Trap"
Welcome to the Technical Support Center. If you are reading this, you are likely struggling to separate Methyl Crotonate ((E)-methyl 2-butenoate) from Methyl Isocrotonate ((Z)-methyl 2-butenoate).
The Core Problem: This is a classic "Boiling Point Trap."
-
(E)-Isomer BP: 118–120 °C[1]
-
(Z)-Isomer BP: ~119 °C
Immediate Advisory: Do not attempt standard fractional distillation. The boiling point differential (
Module 1: Analytical Troubleshooting (GC & HPLC)
Q1: My GC peaks are co-eluting or showing a single broad peak. What is happening?
Diagnosis: You are likely using a non-polar column (e.g., 100% Dimethylpolysiloxane like DB-1 or HP-5). Root Cause: On non-polar phases, separation is driven primarily by boiling point. Since the BPs are nearly identical, resolution is impossible.
Solution: Switch to a High-Polarity Stationary Phase. You need a column that interacts with the dipole moment and the pi-electron cloud of the double bond. The (Z)-isomer generally has a higher dipole moment and is less sterically hindered around the ester carbonyl, leading to stronger retention on polar phases.
| Recommended Column Type | Stationary Phase | Elution Order (Typical) |
| Cyanopropyl (Best) | Biscyanopropyl polysiloxane (e.g., HP-88, DB-23, CP-Sil 88) | (E) elutes before (Z) |
| PEG / Wax | Polyethylene Glycol (e.g., DB-WAX, HP-INNOWax) | (E) elutes before (Z) |
Protocol Adjustment:
-
Column: Install a 60m or 100m Cyanopropyl column (shorter columns may not provide baseline resolution).
-
Oven Ramp: Lower your ramp rate. Use an isotherm at 80°C for 10 minutes, then ramp at 2°C/min to 140°C.
Q2: I see "ghost peaks" or changing ratios between injections. Is my sample degrading?
Diagnosis: On-column isomerization. Root Cause: Methyl 2-butenoate is a conjugated ester. At high injector port temperatures (>250°C) or in the presence of active sites (acidic silanols) in the liner, the thermodynamically unstable (Z)-isomer can isomerize to the stable (E)-isomer.
Corrective Action:
-
Lower Inlet Temp: Reduce inlet temperature to 200°C.
-
Deactivation: Use a deactivated glass wool liner to prevent acid-catalyzed isomerization.
-
Solvent: Ensure your injection solvent is neutral (avoid unbuffered acidic solvents).
Module 2: Preparative Isolation (The "Silver Bullet" Solution)
Q3: I need to isolate 5 grams of the (Z)-isomer. Flash chromatography on silica gel isn't working.
Diagnosis: Standard silica gel relies on adsorption polarity. The polarity difference between these geometric isomers is often too small for effective flash separation at high loading.
Solution: Argentation Chromatography (Silver Ion Chromatography).
This is the industry standard for separating geometric alkene isomers. Silver ions (
-
Mechanism: The (Z)-isomer (cis) complexes more strongly with silver than the (E)-isomer (trans) due to less steric hindrance blocking the
-face. -
Result: The (E)-isomer elutes first; the (Z)-isomer is retained significantly longer.
Protocol: Preparation of 10%
-Impregnated Silica Gel
Note:
-
Dissolve: Dissolve 10g of Silver Nitrate (
) in 20 mL of water and 200 mL of Acetonitrile. -
Slurry: Add 90g of high-quality flash silica gel (40-63 µm) to the solution. Stir vigorously for 10 minutes to create a slurry.
-
Evaporate: Use a rotary evaporator (bath temp < 40°C) to remove the solvent. Do not over-dry ; the silica should be a free-flowing powder but not "bone dry" (trace water helps the complexation).
-
Pack: Pack the column immediately. Wrap the column in aluminum foil to prevent photo-reduction of silver (which turns the column black and deactivates it).
-
Elute: Use a gradient of Hexane:Ethyl Acetate. The (E)-isomer will elute rapidly. The (Z)-isomer will elute later, often requiring a bump in polarity to break the Ag-complex.
Module 3: Synthesis & Prevention Strategy
Q4: Separation is too costly. Can I synthesize the (Z)-isomer selectively?
Answer: Yes. If you require high purity (Z)-methyl 2-butenoate, it is often more efficient to synthesize it directly rather than separating a 50:50 equilibrium mixture.
The Strategy: Use the Still-Gennari Modification of the Horner-Wadsworth-Emmons (HWE) reaction.[2][3][4]
-
Standard HWE: Uses thermodynamically controlled conditions (unsubstituted phosphonates)
Yields (E)-Isomer . -
Still-Gennari: Uses kinetically controlled conditions (electron-deficient phosphonates)
Yields (Z)-Isomer .
Comparative Synthesis Workflow
Figure 1: Synthetic decision matrix for selective isomer generation. The Still-Gennari method utilizes electron-withdrawing trifluoroethyl groups to destabilize the intermediate, favoring kinetic (Z) elimination.
Summary Data Table: Physical & Chromatographic Properties
| Property | (E)-Methyl 2-butenoate | (Z)-Methyl 2-butenoate | Notes |
| Common Name | Methyl Crotonate | Methyl Isocrotonate | |
| Boiling Point | 118–120 °C | ~119 °C | Indistinguishable by simple distillation |
| Thermodynamics | More Stable | Less Stable | Z isomerizes to E with heat/acid |
| Dipole Moment | Lower | Higher | Basis for polar column separation |
| Ag+ Affinity | Low | High | Basis for Argentation Chromatography |
| GC Elution (Polar) | Elutes First | Elutes Second | On Cyanopropyl/Wax columns |
References
-
ChemicalBook. (n.d.). Methyl Crotonate Properties and Boiling Point Data. Retrieved from
-
Sigma-Aldrich. (n.d.). GC Column Selection Guide: Separation of Geometric Isomers. Retrieved from
-
BenchChem. (2025).[3] The Still-Gennari Modification versus HWE for Z-Alkene Synthesis. Retrieved from
-
National Institute of Standards and Technology (NIST). (n.d.). Methyl (E)-2-butenoate Gas Chromatography Data. NIST Chemistry WebBook, SRD 69.[5] Retrieved from
- Morris, L. J. (1966). Separations of lipids by silver ion chromatography. Journal of Lipid Research.
- Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters via a Horner-Wadsworth-Emmons reaction. Tetrahedron Letters. (Primary source for Z-selective synthesis).
Sources
- 1. 18707-60-3 CAS MSDS (METHYL CROTONATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. advanced.onlinelibrary.wiley.com [advanced.onlinelibrary.wiley.com]
- 5. Methyl (E)-2-butenoate [webbook.nist.gov]
Technical Support Center: Troubleshooting Low Conversion Rates in Methyl Angelate Reactions
Prepared by: Gemini, Senior Application Scientist
Introduction
Methyl angelate ((Z)-2-Methyl-2-butenoic acid methyl ester) is a valuable α,β-unsaturated ester used as a building block in the synthesis of pharmaceuticals, fragrances, and other complex organic molecules[1][2]. Achieving high conversion rates in reactions involving methyl angelate, whether in its synthesis or its use as a reactant, is critical for maximizing yield, simplifying purification, and ensuring process efficiency.
This guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting and resolving common issues leading to low conversion rates. We will move from frequently asked questions for rapid diagnosis to in-depth guides that explore the causal relationships behind reaction outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when a reaction performs below expectations.
Q1: My Fischer esterification to synthesize methyl angelate from angelic acid and methanol has a low yield. What are the most common culprits?
Low conversion in a Fischer esterification is most often due to the reversible nature of the reaction.[3] The key factors to investigate are:
-
Water Accumulation: The reaction produces water as a byproduct. As water concentration increases, the equilibrium shifts back toward the reactants (hydrolysis), limiting the final conversion.[4][5]
-
Catalyst Issues: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be insufficient, deactivated by impurities, or inappropriate for the scale or specific conditions of your reaction.[6][7]
-
Suboptimal Temperature: The reaction temperature may be too low to achieve a reasonable rate, or too high, leading to side reactions or evaporation of the methanol reactant.[7]
-
Incorrect Stoichiometry: An insufficient excess of the alcohol reactant (methanol) will not effectively drive the reaction forward according to Le Châtelier's principle.
Q2: How can I effectively remove the water byproduct during esterification?
Continuous removal of water is one of the most effective strategies to drive the reaction to completion.[5] Consider these methods:
-
Azeotropic Distillation: If using a co-solvent like toluene or cyclohexane, a Dean-Stark apparatus can be used to physically separate and remove water as it forms, continuously shifting the equilibrium toward the product.[4]
-
Use of a Large Excess of Alcohol: Using methanol as both a reactant and the solvent can provide a sufficient molar excess to favor the forward reaction, though this may not be practical or cost-effective at a large scale.
-
Molecular Sieves: Adding activated molecular sieves (3Å or 4Å) to the reaction mixture can sequester water, although their capacity and efficiency must be matched to the reaction scale.
Q3: My reaction using methyl angelate as a starting material is sluggish. Could the reactant itself be the problem?
Yes, the quality and stability of your methyl angelate are critical. You should investigate:
-
Purity: Impurities from its synthesis or storage can inhibit catalysts or introduce side reactions. Verify the purity of your starting material using analytical methods like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9]
-
Degradation: As an ester, methyl angelate can be susceptible to hydrolysis if exposed to moisture, especially under acidic or basic conditions, reverting it to angelic acid and methanol.[10] As an unsaturated system, it may also be prone to polymerization or oxidation upon prolonged storage, especially if exposed to light or heat.
Q4: What analytical techniques are best for monitoring the progress of my reaction?
Real-time or frequent reaction monitoring is essential for effective troubleshooting.
-
Gas Chromatography (GC): Excellent for volatile compounds like methyl angelate, GC can be used to quantify the disappearance of starting materials and the appearance of the product. It is highly sensitive and reproducible.[9][11]
-
Thin-Layer Chromatography (TLC): A quick, qualitative method to visually track the progress of the reaction by observing the consumption of the limiting reagent.
-
NMR Spectroscopy: Provides detailed structural information and can be used to determine the ratio of starting material to product in a reaction aliquot, thereby calculating conversion.[8]
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Overcoming Catalyst-Related Failures
Catalyst inefficiency is a primary cause of low conversion. The issue can stem from the choice of catalyst, its concentration, or its deactivation during the reaction.
The Causality Behind Catalyst Choice
The catalyst's role in esterification is to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[7] A catalyst that is too weak will result in a slow reaction, while one that is too strong or used at too high a concentration can promote side reactions like dehydration or ether formation.
Systematic Troubleshooting Workflow for Catalyst Issues
The following workflow provides a logical path to identifying and solving catalyst problems.
Caption: A systematic workflow for troubleshooting catalyst-related issues.
Protocol: Experimental Catalyst Screening
This protocol helps determine the most effective catalyst and its optimal concentration for your specific reaction.
-
Setup: Prepare multiple identical small-scale reactions in parallel vials.
-
Reactant Addition: To each vial, add angelic acid (1.0 mmol) and methanol (3.0 mmol) in your chosen solvent (e.g., toluene, 5 mL).
-
Catalyst Variation:
-
To a control vial, add no catalyst.
-
To subsequent vials, add different acid catalysts (e.g., H₂SO₄, p-TsOH, Amberlyst-15) at varying loadings (e.g., 1 mol%, 2 mol%, 5 mol%).[12]
-
-
Reaction: Stir all mixtures at the desired reaction temperature (e.g., reflux).
-
Monitoring & Analysis: After a set time (e.g., 4 hours), quench a small aliquot from each vial and analyze by GC or ¹H NMR to determine the conversion rate.[8]
Guide 2: Optimizing Reaction Conditions and Stoichiometry
Temperature, solvent, and reactant ratios are interdependent variables that must be co-optimized for maximum conversion.
The Role of Temperature and Solvent
Higher temperatures generally increase reaction rates. However, for esterifications, excessive heat can lead to the decomposition of reactants or products and increase the formation of byproducts.[7] The solvent choice impacts reactant solubility and can influence the reaction mechanism. Polar aprotic solvents are often effective, but the ideal solvent must be determined empirically.
Data Table: Reaction Parameter Optimization
| Parameter | Range/Options | Rationale & Key Considerations |
| Temperature | 50°C - Reflux | Balance reaction rate against potential for side reactions or reactant evaporation. An optimal temperature exists for most reactions.[6] |
| Methanol:Acid Ratio | 1:1 to 5:1 (or as solvent) | A higher molar ratio of methanol can shift the equilibrium to favor product formation but increases cost and complicates removal.[12] |
| Solvent | Toluene, Dichloromethane, THF, None (neat) | Must dissolve reactants. For esterification, a solvent that forms an azeotrope with water (e.g., toluene) is advantageous for use with a Dean-Stark trap.[4] |
| Reaction Time | 1 - 24 hours | Monitor the reaction until it reaches a plateau. Extending the time beyond this point will not increase conversion and may lead to degradation. |
Guide 3: Analytical Protocols for Root Cause Analysis
If the above steps do not resolve the issue, a more fundamental problem with the starting materials or reaction monitoring may be the cause.
Protocol A: Purity Verification of Starting Materials via ¹H NMR
-
Sample Prep: Accurately weigh and dissolve a sample of your angelic acid, methanol, and methyl angelate (if used as a reactant) in a suitable deuterated solvent (e.g., CDCl₃). Add an internal standard with a known concentration if quantitative analysis is needed.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Check for the presence of unexpected peaks, which indicate impurities.
-
For angelic acid, verify the characteristic peaks for the vinyl and methyl protons.
-
For methyl angelate, confirm the presence of the ester methyl group (~3.7 ppm) in addition to the other expected signals.
-
Integrate the peaks corresponding to your compound against those of any impurities to estimate purity.
-
Protocol B: Quantitative Reaction Monitoring by GC-FID
-
Calibration: Prepare standard solutions of your starting material(s) and product at known concentrations. Inject these into the GC to determine their retention times and response factors.
-
Sampling: At regular intervals during your reaction (e.g., t=0, 1h, 2h, 4h, 8h), carefully withdraw a small, representative aliquot (e.g., 50 µL).
-
Quenching & Dilution: Immediately quench the aliquot in a vial containing a suitable solvent (e.g., ethyl acetate) and an internal standard. This stops the reaction and dilutes the sample to an appropriate concentration for GC analysis.
-
Injection: Inject the prepared sample into the GC.
-
Calculation: Use the peak areas of the starting material, product, and internal standard to calculate the concentration of each at every time point. This will give you a precise conversion curve, revealing if the reaction has stalled, is proceeding slowly, or is not starting at all.[9][11]
References
-
Title: Thermodynamic and Kinetic Studies on the Synthesis of Methyl Oleate Catalyzed by Lipase Source: MDPI URL: [Link]
-
Title: What are the advantages and disadvantages of this type of esterification reaction which is methyl ester synthesis using diazomethane? Source: Quora URL: [Link]
-
Title: Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery Source: UVicSpace URL: [Link]
-
Title: Analytical Methods - Malathion Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]
-
Title: Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source: American Chemical Society URL: [Link]
-
Title: Analytical Methods Source: Japan International Cooperation Agency URL: [Link]
-
Title: Methyl (2Z)-2-methyl-2-butenoate Source: PubChem URL: [Link]
-
Title: Current Developments in Esterification Reaction: A Review on Process and Parameters Source: ResearchGate URL: [Link]
-
Title: Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables Source: ResearchGate URL: [Link]
-
Title: Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications Source: PMC URL: [Link]
-
Title: Semi-empirical Study of Acetic Acid Esterification and Methyl Ester Transesterification Reactions with Nafion Catalyst using PM7 Source: Journal of Universitas Airlangga URL: [Link]
-
Title: Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method Source: PubMed URL: [Link]
Sources
- 1. Methyl Angelate | CAS 5953-76-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. Methyl (2Z)-2-methyl-2-butenoate | C6H10O2 | CID 5356352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. researchgate.net [researchgate.net]
preventing isomerization of (Z)-methyl 2-butenoate during purification
Welcome to the technical support center for handling and purifying (Z)-methyl 2-butenoate. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the isomerization of the thermodynamically less stable (Z)-isomer to the (E)-isomer during purification. Here, we provide in-depth, experience-based answers to common issues, detailed protocols, and troubleshooting advice to help you maintain the stereochemical integrity of your compound.
Frequently Asked Questions (FAQs): Understanding the Isomerization Challenge
Q1: I've synthesized (Z)-methyl 2-butenoate, but my final product is always contaminated with the (E)-isomer after purification. Why is this happening?
A: This is a common and fundamentally thermodynamic challenge. The (E)-isomer (methyl crotonate) is more stable than the (Z)-isomer (methyl isocrotonate). The steric repulsion between the methyl group and the ester group in the (Z)-configuration raises its ground-state energy, making it the thermodynamically less favored isomer.[1] Consequently, given an energy input or a catalytic pathway, the (Z)-isomer will readily convert to the more stable (E)-form. The goal of any purification protocol is to avoid providing this activation energy or catalytic pathway.
Q2: What specific experimental conditions can trigger this unwanted isomerization?
A: Several factors can initiate or catalyze the conversion of the (Z) to the (E) isomer. Understanding these triggers is the first step in preventing them.
-
Heat: Thermal energy is a primary driver of isomerization. Even moderate heating during distillation or solvent evaporation can provide sufficient energy to overcome the rotational barrier of the double bond, leading to equilibration at a ratio favoring the (E)-isomer.[2][3] Studies on the related crotononitrile show that thermal isomerization is a unimolecular, reversible reaction.[4]
-
Acids and Bases: Both Brønsted and Lewis acids can catalyze isomerization. Trace amounts of acid (e.g., from an incomplete quench) or contact with acidic surfaces like standard silica gel can protonate the carbonyl oxygen, facilitating rotation around the C2-C3 bond. Similarly, bases can promote isomerization through conjugate addition-elimination pathways.
-
Light (Photoisomerization): UV light can promote an alkene to an excited state where the π-bond is broken, allowing free rotation. When the molecule returns to the ground state, it can form either the (Z) or (E) isomer, eventually leading to a photostationary state mixture.[5][6] This is a critical consideration for sample handling and storage.
-
Radicals: Radical initiators or trace metals can catalyze isomerization. For example, thiyl radicals are known to catalyze cis/trans isomerization of alkenes.[7][8] While less common in standard purification, contamination from previous reaction steps could introduce radical sources.
Below is a diagram illustrating the primary pathways that can lead to the loss of your desired (Z)-isomer.
Caption: Primary triggers for (Z) to (E) isomerization.
Troubleshooting Guide: Purification Without Isomerization
This section addresses specific purification methods and how to adapt them to prevent isomerization.
Scenario 1: Distillation
Q: I tried to purify my product by distillation, but the isomer ratio was worse after the process. How can I distill this heat-sensitive compound?
A: Standard atmospheric distillation is unsuitable for (Z)-methyl 2-butenoate due to the high temperatures required, which inevitably cause thermal isomerization.[9] The key is to lower the boiling point significantly.
Solution: High-Vacuum, Short-Path Distillation. This technique minimizes both the temperature and the time the compound spends heated (residence time).[10]
-
Why it works: By reducing the pressure to <1 mmHg, the boiling point drops dramatically. A short-path apparatus ensures the vapor travels a minimal distance from the evaporating surface to the condenser, reducing the time the molecule exists in the high-energy gas phase.[11]
Table 1: Boiling Point of Methyl Crotonate ((E)-Isomer) at Various Pressures (Note: Data for the (Z)-isomer is less common, but boiling points are expected to be very similar, making separation by distillation difficult).[12]
| Pressure (mmHg) | Boiling Point (°C) |
| 760 | ~121 |
| 100 | ~60 |
| 20 | ~25 |
| 5 | ~10 |
► Detailed Protocol 1: Short-Path Distillation of (Z)-Methyl 2-Butenoate
-
Apparatus Setup: Use a Kugelrohr or short-path distillation head. Ensure all glassware is clean and dry. Use high-quality vacuum grease on all joints.
-
System Evacuation: Connect the apparatus to a high-vacuum pump (<1 mmHg) protected by a cold trap (liquid nitrogen or dry ice/acetone).
-
Heating: Place the distillation flask in a heating mantle with a stirrer. Begin stirring. Gently and slowly increase the temperature. Do not overheat the pot; the goal is a slow, steady distillation rate.
-
Collection: Cool the receiving flask with an ice-water bath to ensure efficient condensation.
-
Monitoring: Monitor the head temperature. The product should distill over a narrow temperature range. Collect the main fraction and analyze by GC or NMR to check isomeric purity.
Scenario 2: Column Chromatography
Q: I ran a flash column on silica gel, and a significant portion of my product isomerized. What caused this?
A: Standard silica gel is acidic (pH ≈ 4-5) due to the presence of silanol groups (Si-OH) on its surface. This acidic environment is a potent catalyst for the isomerization of acid-sensitive compounds like α,β-unsaturated esters.
Solution 1: Use Deactivated or Neutral Stationary Phase. You must eliminate contact with acidic surfaces.
-
Deactivated Silica: Neutralize the silica gel immediately before use. A common method is to use a solvent system containing a small amount of a volatile base, like triethylamine (Et₃N).
-
Neutral Alumina: Alumina is available in acidic, neutral, and basic grades. Use Brockmann I or II neutral alumina as an alternative to silica.
-
Reversed-Phase Silica (C18): If your compound and impurities have suitable solubility, reversed-phase chromatography is an excellent, non-acidic alternative.
Solution 2: Low-Temperature Chromatography. Lowering the temperature reduces the rate of all chemical reactions, including the acid-catalyzed isomerization on the column.[13] Running the column in a cold room or using a jacketed column can be highly effective.[14][15]
► Detailed Protocol 2: Low-Temperature Flash Chromatography on Deactivated Silica
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your chosen eluent (e.g., Hexane/Ethyl Acetate). Add 0.5-1% triethylamine (v/v) to the eluent.
-
Column Packing: Pack the column with the neutralized slurry. Equilibrate the column by flushing with 2-3 column volumes of the Et₃N-doped eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent. For best results, pre-adsorb the sample onto a small amount of deactivated silica and load the dry powder onto the column.
-
Elution: Run the chromatography as usual, but perform the entire procedure in a cold room (4-8 °C) if possible.
-
Fraction Analysis: Analyze fractions by TLC. Combine the pure fractions and immediately remove the solvent under reduced pressure without heating. The triethylamine is volatile and will be removed with the solvent.
Proactive Prevention and Best Practices
Q: How should I handle and store my purified (Z)-methyl 2-butenoate to ensure its long-term stability?
A: Prevention is always the best strategy. The thermodynamically unstable nature of the (Z)-isomer means it will always be susceptible to isomerization over time if not stored correctly.
-
Storage Temperature: Store at the lowest practical temperature. A freezer at -20 °C is standard. For very high-purity material or long-term storage, -80 °C is recommended.[16]
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent potential radical-initiated reactions with atmospheric oxygen.
-
Light: Always store in an amber vial or a clear vial wrapped completely in aluminum foil to protect from light-induced isomerization.[17]
-
Purity: Ensure the final product is free of any acidic or basic contaminants from the workup. If necessary, filter the final product through a small plug of neutral alumina before storage.
The following workflow can help you decide on the best purification strategy based on your specific experimental needs.
Sources
- 1. E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out E/Z geometrical isomers for given structural formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Initiation of radical chain reactions of thiol compounds and alkenes without any added initiator: thiol-catalyzed cis/trans isomerization of methyl oleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. njhjchem.com [njhjchem.com]
- 11. US3309295A - Distillation of heat sensitive compounds - Google Patents [patents.google.com]
- 12. US20060115883A1 - Preparation of (E)- and (Z)-2-methyl-2-butenoic acids - Google Patents [patents.google.com]
- 13. glsciences.com [glsciences.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pharmaffiliates.com [pharmaffiliates.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Methyl Angelate Synthesis & Purification
This guide serves as a specialized technical support resource for researchers and process chemists dealing with the synthesis and purification of methyl angelate. It is structured to address the thermodynamic instability of the Z-isomer and the specific byproduct profiles encountered in this chemistry.
The Core Challenge: Z- vs. E-Stability
The synthesis of methyl angelate ((Z)-2-methyl-2-butenoic acid methyl ester) is governed by a single, critical thermodynamic reality: Angelic acid (Z) is less stable than Tiglic acid (E).
Most standard esterification protocols (Fischer esterification, acid catalysis, high heat) provide enough activation energy to overcome the rotational barrier of the C=C double bond, driving the equilibrium toward the thermodynamically stable methyl tiglate.
-
Methyl Angelate (Z-isomer): Boiling Point ~128-129°C
-
Methyl Tiglate (E-isomer): Boiling Point ~138-139°C
-
Thermodynamic Equilibrium: ~90% Tiglate / ~10% Angelate
Your troubleshooting strategy must focus on kinetic control during synthesis and thermodynamic exploitation during purification.
Troubleshooting Guide & FAQs
Category A: Isomerization Control (The Tiglate Problem)
Q: My crude NMR shows a 60:40 mixture of methyl tiglate to methyl angelate. Why did this happen?
A: You likely used a protocol involving strong acid catalysis (e.g.,
-
Immediate Fix: You cannot "reverse" this chemically in the same pot without specific catalysts. You must separate them via fractional distillation (see Protocol B).
-
Prevention: Switch to Steglich Esterification (DCC/DMAP) or Alkyl Halide Alkylation (MeI/Base) which proceed under mild conditions (0°C to RT), avoiding the activation energy threshold for isomerization [1].
Q: Can I separate methyl angelate from methyl tiglate using standard flash chromatography?
A: It is difficult. The polarity difference is minimal (
-
Recommendation: Fractional distillation is far more effective due to the ~10°C boiling point difference. Methyl angelate distills first (128°C) compared to methyl tiglate (139°C).
Category B: Impurity Profiling
Q: I see a byproduct with Mass M+32 in my GC-MS. What is it? A: This is likely the Michael Addition adduct (Methyl 3-methoxy-2-methylbutanoate).
-
Cause: If you used Sodium Methoxide (NaOMe) or excessive base in methanol, the methoxide ion attacked the
-position of the unsaturated ester. -
Solution: Ensure your base equivalents are strictly controlled (1.0 - 1.1 eq) or switch to a non-nucleophilic base like DBU or
in an aprotic solvent (DMF/Acetone) if using alkyl halides.
Q: My product is becoming viscous/gelling during storage or distillation.
A: You are experiencing radical polymerization .
-
Solution: Add a polymerization inhibitor to your distillation pot.
-
Aerobic conditions: MEHQ (4-Methoxyphenol) at 100-500 ppm. Note: MEHQ requires dissolved oxygen to function.
-
Anaerobic/High-Vac conditions: Phenothiazine or Copper(II) chloride [2].
-
Visualizing the Isomerization Landscape
The following diagram illustrates the thermodynamic "trap" of the Tiglate isomer and the distillation logic required to escape it.
Figure 1: Isomerization pathway showing the irreversible nature of Z-to-E conversion under standard thermal/acidic conditions and the separation logic.
Optimized Experimental Protocols
Protocol A: High-Purity Synthesis (Prevention Strategy)
Use this for small-to-medium scale (<50g) where purity is paramount.
Method: Alkylation of Angelic Acid with Iodomethane (MeI)
Mechanism:
-
Setup: Flame-dry a 500 mL Round Bottom Flask (RBF). Add magnetic stir bar. Purge with
. -
Dissolution: Add Angelic Acid (10.0 g, 100 mmol) and anhydrous Acetone or DMF (100 mL).
-
Base Addition: Add Potassium Carbonate (
, 20.7 g, 150 mmol). The mixture will be a suspension. -
Alkylation: Cool to 0°C. Dropwise add Iodomethane (MeI) (7.5 mL, 120 mmol) over 20 minutes.
-
Warning: MeI is a suspected carcinogen. Use a fume hood.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (Hex:EtOAc 9:1).
-
Workup: Filter off inorganic solids. Dilute filtrate with Et2O (200 mL). Wash with Water (3x) to remove DMF/Acetone. Dry organic layer over
. -
Purification: Carefully concentrate under reduced pressure (keep bath <30°C). If necessary, distill at reduced pressure.
-
Expected Yield: 85-95%
-
Z:E Ratio: >98:2 (Retention of stereochemistry)
-
Protocol B: The "Isomerization-Distillation" Fix (Correction Strategy)
Use this if you have a mixture of isomers or if starting from cheap Methyl Tiglate.
Method: Catalytic Isomerization with Continuous Distillation [3]. Concept: We intentionally isomerize the mixture. Since Methyl Angelate boils 10°C lower, we distill it out of the equilibrium, forcing Le Chatelier's principle to produce more Angelate from Tiglate.
| Component | Boiling Point | Role |
| Methyl Angelate | 128-129°C | Distillate (Target) |
| Methyl Tiglate | 138-139°C | Pot Residue (Source) |
| p-Toluenesulfinic Acid | N/A | Isomerization Catalyst |
-
Setup: RBF equipped with a high-efficiency fractionation column (Vigreux or packed column), distillation head, and condenser.
-
Charge: Add Methyl Tiglate (or isomer mixture) and 1-2 wt% p-Toluenesulfinic acid (catalyst). Add 500 ppm MEHQ (inhibitor).
-
Process: Heat the pot to reflux (~145°C bath).
-
Distillation: Adjust the take-off ratio to collect the fraction boiling at 128-130°C .
-
Note: The pot temperature will remain near the Tiglate boiling point. The catalyst continuously converts Tiglate
Angelate to restore equilibrium as you remove the Angelate.
-
-
Result: You can achieve >90% conversion of Tiglate to Angelate over time.
Data Summary: Byproduct Identification
| Impurity | Origin | Mass (GC-MS) | Prevention/Removal |
| Methyl Tiglate | Isomerization (Acid/Heat) | 114 (Same as Product) | Use Protocol A; Remove via Distillation. |
| Polymer | Radical Polymerization | High MW (Not seen in GC) | Add MEHQ (Aerobic) or Phenothiazine (Anaerobic). |
| Methoxy-Adduct | Michael Addition (MeOH) | 146 (M+32) | Avoid strong bases (NaOMe) in Methanol. |
| Angelic Acid | Hydrolysis | 100 | Store under anhydrous conditions; avoid water in workup. |
References
-
Steglich Esterification & Isomerization: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angew.[1] Chem. Int. Ed.1978 , 17, 522-524. Link
-
Polymerization Inhibitors: "Polymerization Inhibitors: Selection and Usage." Fujifilm Wako Chemicals Technical Note. Link
-
Isomerization-Distillation Method: "Process for preparing angelic acid or its ester." European Patent EP0112394B1. Link
Sources
Technical Support Center: Optimizing Catalyst Selection for Methyl Angelate Synthesis
Welcome to the technical support center for methyl angelate synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of catalyst selection and reaction optimization. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounding our advice in established scientific principles and field-proven insights.
A Critical Clarification: Methyl Angelate vs. Methyl Acrylate
Before proceeding, it is crucial to distinguish between methyl angelate ((Z)-2-Methyl-2-butenoic Acid Methyl Ester) and methyl acrylate . These are structurally different molecules with distinct synthetic pathways. A common pitfall is attempting to synthesize methyl angelate via the dehydration of methyl lactate; this route produces methyl acrylate.[1][2] This guide focuses exclusively on the synthesis of methyl angelate .
Section 1: Catalyst Selection & Optimization FAQs
This section addresses the most common questions regarding catalyst choice for the primary synthesis routes to methyl angelate.
Q1: What are the primary catalytic strategies for synthesizing methyl angelate?
There are two main commercial and laboratory-scale strategies for synthesizing methyl angelate:
-
Isomerization of Methyl Tiglate: This is the most common approach, where the more stable E-isomer (methyl tiglate) is converted to the desired Z-isomer (methyl angelate). This is an equilibrium-driven process.[3][4]
-
Direct Esterification or Transesterification: This involves either the direct esterification of angelic acid with methanol or the transesterification of methyl angelate with a different alcohol to produce other angelate esters.[3][5]
The choice depends on the availability and cost of the starting materials (angelic acid vs. tiglic acid/methyl tiglate).
Q2: For the isomerization route, which catalysts are most effective?
Organic sulfinic acids are the catalysts of choice for isomerizing methyl tiglate to methyl angelate.[3][4] Their effectiveness lies in their ability to reversibly add to the double bond, facilitating rotation and subsequent elimination to form a mixture of both isomers.
-
Most Common Catalysts:
-
p-Toluenesulfinic acid
-
Benzenesulfinic acid
-
A typical catalyst concentration ranges from 0.01% to 10% relative to the starting material, with 0.05% to 2% being preferable to balance reaction rate with catalyst stability.[3][4]
Q3: I'm attempting the isomerization of methyl tiglate. Why is my yield of methyl angelate consistently low?
This is a common and expected outcome due to the thermodynamics of the reaction. The isomerization of methyl tiglate to methyl angelate is an equilibrium process that inherently favors the more stable E-isomer (tiglate).
At thermal equilibrium (e.g., at 125°C), the mixture typically contains around 7% methyl angelate and over 90% methyl tiglate.[3][4] Therefore, achieving a high yield requires overcoming this equilibrium limitation. The most effective strategy is a combined isomerization-distillation process . Since methyl angelate has a lower boiling point (128-129°C) than methyl tiglate (138-139°C), it can be continuously distilled from the reaction mixture as it is formed, thereby shifting the equilibrium toward the desired product in accordance with Le Châtelier's principle.[3]
Q4: I need to synthesize a different angelate ester. What catalyst should I use for transesterification?
For transesterification reactions starting from methyl angelate and a different alcohol, traditional acid catalysts can be used. However, to avoid potential isomerization, specialized catalysts are preferred.
-
Recommended Catalysts: Organotin compounds, such as dioctyltin laurate , have proven effective for this ester exchange.[3] Metal compounds in general are often employed for transesterification.[3]
It is critical to maintain reaction conditions that do not promote isomerization back to the more stable tiglate form. This typically involves using milder conditions and catalysts known for stereoconservation.[5]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Q5: My isomerization catalyst (p-toluenesulfinic acid) appears to be degrading at higher temperatures. What is happening and how can I prevent it?
Organic sulfinic acids are known to undergo thermal degradation.[3] This inactivation of the catalyst will slow down and eventually stop the isomerization, preventing you from reaching equilibrium and reducing the overall efficiency of your isomerization-distillation process.
Causality & Solution:
-
Cause: The sulfinic acid decomposes at elevated temperatures (typically >170-200°C), which might be reached in the reaction vessel during a prolonged distillation.[4]
-
Solution:
-
Temperature Control: Operate the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate and efficient distillation, preferably between 130-150°C for methyl angelate.[3][4]
-
Intermittent Catalyst Charging: For continuous or long-duration reactions, instead of adding all the catalyst at the beginning, charge it intermittently in small portions throughout the process. This replenishes the active catalyst that has degraded.[4]
-
Q6: During workup, I'm observing unexpected byproducts or polymer formation. What are the likely side reactions?
Under acidic conditions and heat, the double bond in both methyl angelate and methyl tiglate is susceptible to side reactions, which can reduce the yield and complicate purification.
Potential Side Reactions:
-
Acid-Catalyzed Polymerization: Alkenes can polymerize, leading to the formation of oligomeric or polymeric byproducts that often present as a brown, viscous liquid in the distillation vessel.[6]
-
Hydration: If water is present, it can add across the double bond, especially with a strong acid catalyst.[6]
Mitigation Strategies:
-
Minimize Water: Ensure all reactants and glassware are dry.
-
Control Temperature: Avoid excessive heat, as higher temperatures accelerate polymerization.
-
Optimize Catalyst Loading: Use the minimum amount of catalyst required for an efficient reaction rate. Excess acid can promote side reactions.[3]
Q7: How can I accurately determine the angelate/tiglate ratio in my product mixture?
Accurate quantification is essential for optimizing your reaction. The most reliable and commonly used method is Gas Chromatography (GC) .
-
Methodology: A GC equipped with a Flame Ionization Detector (FID) provides excellent separation and quantification of the two isomers. The distinct retention times of methyl angelate and methyl tiglate allow for their resolution, and the peak areas can be used to determine their relative percentages in the mixture.[3][4]
-
Validation: For structural confirmation, especially when developing a new process, coupling the GC to a Mass Spectrometer (GC/MS) is recommended. Further characterization can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.
Section 3: Data, Protocols, and Visualizations
Data Summary: Catalyst Performance in Methyl Tiglate Isomerization
The following table summarizes the equilibrium composition achieved with common catalysts. This highlights the necessity of a separation technique to achieve high yields of methyl angelate.
| Catalyst | Starting Material | Temperature (°C) | Time (min) | Methyl Angelate (%) | Methyl Tiglate (%) | Reference |
| p-Toluenesulfinic acid | Methyl Tiglate | 125 | 15 | 7.23 | 90.48 | [3][4] |
| Benzenesulfinic acid | Methyl Tiglate | 125 | 15 | 7.10 | 90.60 | [3][4] |
| p-Toluenesulfinic acid | Tiglic Acid | 130 | 15 | ~6.9 (as acid) | ~91.2 (as acid) | [3][4] |
Experimental Protocols
Protocol 1: Isomerization-Distillation for Methyl Angelate Synthesis
This protocol describes a lab-scale batch process to produce methyl angelate by overcoming the reaction equilibrium.
-
Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask (reaction vessel), a packed distillation column (e.g., Vigreux or spinning band for higher efficiency), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Charging the Reactor: Charge the round-bottom flask with methyl tiglate. Add p-toluenesulfinic acid (approx. 0.1-1.0% by weight).
-
Heating and Isomerization: Heat the flask using an oil bath to a temperature of 130-140°C. This initiates the isomerization in the liquid phase.
-
Distillation: As the equilibrium mixture is established, the lower-boiling methyl angelate will vaporize and move up the distillation column. Maintain the temperature at the top of the column between 129-132°C.[4] This ensures selective distillation of the methyl angelate.
-
Collection: Collect the distillate, which will be enriched in methyl angelate. The unreacted methyl tiglate remains in the reaction vessel to undergo further isomerization.
-
Analysis: Analyze the collected distillate and the contents of the reaction flask periodically using GC to monitor the efficiency of the separation and the progress of the reaction.
-
Completion: The process is complete when the desired amount of methyl tiglate has been converted. The collected product is a mixture enriched in methyl angelate, which may require a final fractional distillation for higher purity.
Protocol 2: Transesterification of Methyl Angelate
This protocol outlines the synthesis of a different angelate ester (e.g., 3-methyl-3-butenyl angelate).[3]
-
Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine methyl angelate (1.0 eq), the desired alcohol (e.g., 3-methyl-3-butenyl alcohol, 1.1-1.5 eq), and a suitable solvent like toluene.
-
Catalyst Addition: Add the transesterification catalyst, for example, dioctyltin laurate (approx. 1-2 mol%).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using GC or TLC. The reaction involves establishing a new equilibrium between the reactants and products.
-
Workup and Purification: Once the reaction has reached completion or equilibrium, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation to isolate the desired angelate ester.[3]
Visualizations: Workflows and Mechanisms
Diagram 1: Synthesis Route Selection
This diagram outlines the decision-making process for choosing a synthetic strategy for angelate esters.
Caption: Decision workflow for selecting the appropriate synthesis strategy for angelate esters.
Diagram 2: Isomerization Equilibrium
This diagram illustrates the reversible, catalyst-mediated equilibrium between methyl tiglate and methyl angelate.
Caption: The equilibrium between methyl tiglate and methyl angelate, driven by catalysis.
References
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Multifunctional Amine Modifiers for Selective Dehydration of Methyl Lactate to Acrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0112394A1 - Process for preparing angelic acid or its ester - Google Patents [patents.google.com]
- 4. EP0112394B1 - Process for preparing angelic acid or its ester - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
purification of methyl angelate from reaction mixture containing starting materials
Welcome to the technical support center for the purification of methyl angelate. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and need to achieve high purity in their final product. We will address common challenges encountered during the purification process, providing both theoretical explanations and practical, field-proven protocols.
Introduction: The Challenge of Purifying Methyl Angelate
Methyl angelate, the methyl ester of angelic acid, is a valuable building block in organic synthesis. It is typically prepared via the acid-catalyzed esterification of angelic acid with methanol or through the isomerization of its geometric isomer, methyl tiglate.[1][2] The primary challenge in its purification lies in effectively removing unreacted starting materials, catalysts, and, most critically, the closely related methyl tiglate isomer, which often co-exists in the reaction mixture.[2][3] This guide provides a structured approach to tackling these separation challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude methyl angelate reaction mixture?
A: The impurity profile of your crude product is directly linked to your synthetic route.
-
From Esterification of Angelic Acid: Expect to find unreacted angelic acid, excess methanol, the acid catalyst (e.g., sulfuric acid), and water formed during the reaction.[4]
-
From Isomerization of Methyl Tiglate: The primary impurity will be the starting material itself, methyl tiglate.[2][3] The reaction often reaches an equilibrium, leaving a significant amount of the tiglate isomer in the mixture.[5]
-
General Contaminants: Regardless of the route, minor side products or degradation products may also be present, especially if excessive heat is applied.
Q2: What is the best overall purification strategy for methyl angelate?
A: A multi-step approach is almost always necessary for achieving high purity. The optimal strategy typically involves:
-
Aqueous Workup: This initial step is crucial for removing water-soluble and acidic or basic impurities. It involves washing the crude organic mixture with solutions like sodium bicarbonate to remove acid catalysts and unreacted angelic acid, followed by water and brine washes to remove residual salts and dry the organic phase.[6][7]
-
Solvent Removal: After the workup, the extraction solvent is removed, usually with a rotary evaporator.
-
Primary Purification: The choice here is between fractional distillation and column chromatography, depending on the primary impurity.
-
Final Polish (if needed): For applications requiring the highest purity (>99%), a final purification step using high-performance liquid chromatography (HPLC) or careful column chromatography might be employed.
Q3: How do I choose between fractional distillation and column chromatography for the main purification step?
A: The choice depends on the scale of your reaction and the nature of the impurities.
-
Fractional Distillation is the preferred method for separating methyl angelate from its higher-boiling isomer, methyl tiglate.[8][9] There is approximately a 10°C difference in their boiling points (Methyl Angelate BP: ~128-130°C; Methyl Tiglate BP: ~138-139°C), which is sufficient for separation with an efficient fractionating column, such as a spinning band or Vigreux column.[2][3] Distillation is also highly effective for removing non-volatile impurities (like residual acid or salts) and is easily scalable.
-
Column Chromatography is excellent for removing impurities with different polarities, such as unreacted angelic acid (which is much more polar) from the less polar methyl angelate ester.[10] While it can separate the angelate and tiglate isomers, it can be challenging and may require specialized techniques like argentation (silver ion) chromatography, which separates compounds based on their interaction with silver ions, a process sensitive to double bond geometry.[11] Chromatography is generally better suited for smaller scales and achieving the highest possible purity.[12]
Q4: How can I reliably confirm the purity and isomeric ratio of my final product?
A: A combination of analytical techniques is recommended:
-
Gas Chromatography (GC): This is the most common and effective method for determining the purity of methyl angelate and, crucially, for quantifying the ratio of methyl angelate to methyl tiglate.[2][5][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the purified product and ensuring no unexpected side reactions have occurred. The chemical shifts and coupling constants for the vinyl protons and methyl groups are distinct for the angelate (Z) and tiglate (E) isomers.
-
Infrared (IR) Spectroscopy: IR can confirm the presence of the key functional groups, such as the ester carbonyl (C=O) and the alkene (C=C) bonds.[2]
Troubleshooting Guide
Problem 1: My final product is contaminated with angelic acid, even after purification.
-
Cause: The most likely reason is an inefficient aqueous workup. Angelic acid is a carboxylic acid and will remain in the organic layer if it is not converted to its water-soluble salt.
-
Solution: During the workup, wash the organic layer thoroughly with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). The base will deprotonate the angelic acid to form sodium angelate, which is ionic and will readily partition into the aqueous layer.
-
Causality: The reaction R-COOH + NaHCO₃ → R-COO⁻Na⁺ + H₂O + CO₂ converts the organic-soluble acid into a water-soluble salt. Monitor for the cessation of CO₂ evolution (bubbling) as an indicator that the acid has been neutralized.
-
-
Verification: You can test the pH of the final aqueous wash; it should be neutral or slightly basic.
Problem 2: I can't separate methyl angelate from methyl tiglate using my standard distillation setup.
-
Cause: The 10°C boiling point difference requires efficient fractional distillation. A simple distillation setup will not provide the necessary number of theoretical plates to separate these isomers effectively.
-
Solution 1: Improve Distillation Efficiency. Use a fractionating column with a high number of theoretical plates. A Vigreux column is a good start, but for high purity, a spinning band distillation system is highly recommended.[5] Ensure the column is well-insulated to maintain a proper temperature gradient. Distill slowly to allow equilibrium to be established at each stage in the column.
-
Solution 2: Column Chromatography. If distillation fails or is not available, silica gel column chromatography can be used. The separation is challenging due to the similar polarity of the isomers.
-
Expert Tip: Use a non-polar eluent system (e.g., hexane/ethyl acetate with a very low percentage of ethyl acetate) and a long column to maximize resolution. Consider using argentation chromatography for a more effective separation.[11]
-
Problem 3: My yield is very low after fractional distillation.
-
Cause: Low yield can be attributed to several factors:
-
System Leaks: Poorly sealed joints in your glassware will cause loss of product vapor.
-
Inefficient Condensation: If your condenser is not cold enough or is too small, product vapor will escape.
-
Thermal Isomerization: Methyl angelate is heat-sensitive.[13][14] Prolonged heating during distillation can cause it to isomerize back to the more thermodynamically stable methyl tiglate, which remains in the distillation pot.[2][3]
-
Hold-up Volume: A significant amount of product can be lost coating the inside of a large or complex distillation column.
-
-
Solution:
-
Ensure all glass joints are properly sealed and greased.
-
Use a high-efficiency condenser with a sufficient flow of cold water.
-
Perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling points of both esters, reducing the risk of thermal isomerization.
-
Choose a column appropriate for the scale of your reaction to minimize hold-up.
-
Problem 4: A persistent emulsion formed during my aqueous workup.
-
Cause: Emulsions are common when mixing organic and aqueous layers, especially when fine particles are present or if the solution is agitated too vigorously.
-
Solution:
-
Break the Emulsion: Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase helps to force the separation of the layers.
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period.
-
Filtration: If the emulsion persists, try filtering the entire mixture through a pad of Celite or glass wool to break up the fine droplets.
-
Visual Guides & Data
Purification Workflow
Caption: Decision tree for selecting the appropriate purification method.
Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| Methyl Angelate | C₆H₁₀O₂ | 114.14 | 128 - 130[2] | Product, (Z)-isomer, heat sensitive[13] |
| Methyl Tiglate | C₆H₁₀O₂ | 114.14 | 138 - 139[2][15] | (E)-isomer, common impurity |
| Angelic Acid | C₅H₈O₂ | 100.12 | 185[16] | Starting material, solid at RT |
| Methanol | CH₄O | 32.04 | 64.7 | Starting material, water-soluble |
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Workup
-
Transfer: Transfer the cooled reaction mixture to a separatory funnel of appropriate size. If a reaction solvent like THF or dioxane was used, it is best to remove it via rotary evaporation first and redissolve the residue in a water-immiscible solvent like ethyl acetate or diethyl ether.[7]
-
Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel in small portions. Swirl gently and vent frequently to release the CO₂ gas produced. Continue adding NaHCO₃ until gas evolution ceases.
-
Separation: Shake the funnel vigorously, vent, and then allow the layers to separate. Drain the lower aqueous layer.
-
Wash: Wash the remaining organic layer with deionized water (1 x volume of organic layer), followed by a saturated brine solution (1 x volume of organic layer) to remove residual water and salts.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to yield the crude, washed methyl angelate.
Protocol 2: Purification by Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., 20 cm Vigreux), a distillation head with a thermometer, a condenser, and a collection flask. Ensure all joints are secure. For heat-sensitive compounds, setting up for vacuum distillation is recommended.
-
Charge the Flask: Charge the crude methyl angelate into the distillation flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Distillation: Begin heating the flask gently using a heating mantle. As the mixture boils, a vapor ring will slowly rise up the column. Adjust the heat to ensure the ascent is slow and steady.
-
Collect Fractions: Collect any low-boiling initial fractions (e.g., residual solvent) in a separate flask. When the temperature at the distillation head stabilizes near the boiling point of methyl angelate (~128-130°C at atmospheric pressure), switch to a clean collection flask.
-
Monitor Temperature: Collect the product while the temperature remains stable. A sharp increase in temperature indicates that the higher-boiling methyl tiglate is beginning to distill. At this point, stop the distillation or switch to a new collection flask.
-
Analysis: Analyze the collected fractions by GC to determine their purity and isomeric ratio.
Protocol 3: High-Purity Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel column using the appropriate diameter for your sample size (a common rule of thumb is a 20:1 to 50:1 ratio of silica to crude product by weight). Pack the column using a slurry method with a non-polar solvent like hexane.[10]
-
Sample Loading: Dissolve the crude methyl angelate in a minimal amount of the eluent or a low-polarity solvent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with a low-polarity solvent system (e.g., 98:2 Hexane:Ethyl Acetate). The less polar methyl angelate and methyl tiglate will elute before the more polar angelic acid.
-
Fraction Collection: Collect small fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate stain (e.g., potassium permanganate) to visualize the spots.
-
Analysis: Combine the pure fractions (as determined by TLC) and remove the solvent by rotary evaporation. Confirm the final purity and identity using GC and NMR.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5356352, Methyl angelate. Retrieved from [Link]
-
MOLBASE. (n.d.). Methyl Angelate | 5953-76-4. Retrieved from [Link]
- Takasago Perfumery Co., Ltd. (1987). EP0112394B1 - Process for preparing angelic acid or its ester. Google Patents.
-
Takasago Perfumery Co., Ltd. (1984). Process for preparing angelic acid or its ester. European Patent Office. Retrieved from [Link]
- Takasago Perfumery Co., Ltd. (1984). EP0112394A1 - Process for preparing angelic acid or its ester. Google Patents.
-
Cheméo. (n.d.). Chemical Properties of 2-Methylbutyl angelate (CAS 61692-77-1). Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl angelate. Retrieved from [Link]
-
Plichta, K., et al. (n.d.). Catalytic Esterification of Acetic Acid with Methanol; Comparison of Photocatalytic and. Retrieved from [Link]
-
Wang, R., et al. (2023). Esterification of azelaic acid with methanol on different catalysts. ResearchGate. Retrieved from [Link]
-
Syazwani, O. N., et al. (2017). Esterification of high free fatty acids in supercritical methanol using sulfated angel wing shells as catalyst. Semantic Scholar. Retrieved from [Link]
-
Various Authors. (2015). How to purify and isolate required compound from a reaction mixture? ResearchGate. Retrieved from [Link]
- Celanese Corporation. (1975). US3904676A - Purification of methyl acetate. Google Patents.
-
Konar, S. K. (1994). The Production of Methyl Esters from Vegetable Oil/Fatty Acid Mixtures. University of Saskatchewan. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Flash Column Chromatography. Retrieved from [Link]
-
University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from [Link]
- O'Neil, M.J. (ed.). (2001). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Merck and Co., Inc.
-
Tokyo Chemical Industry UK Ltd. (n.d.). Methyl Angelate 5953-76-4. Retrieved from [Link]
-
Syazwani, O. N., et al. (2017). Esterification of high free fatty acids in supercritical methanol using sulfated angel wing shells as catalyst. ResearchGate. Retrieved from [Link]
-
Lacerda, E. C. Q., et al. (2022). Kinetic Modeling of the Esterification of Oleic Acid and Methanol in Conventional and Adsorptive Reaction Systems. Lidsen Publishing Inc. Retrieved from [Link]
-
Cyberlipid. (n.d.). Fatty acid purification. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Fractional distillation – Knowledge and References. Retrieved from [Link]
-
Technoilogy. (2025). Methylester Distillation: Enhancing Biodiesel Purity and Efficiency. Retrieved from [Link]
-
Baldessari, A. (n.d.). Φ-Sulfo Fatty Methyl Esters sulfonates. The Italian Association of Chemical Engineering. Retrieved from [Link]
-
NIST. (n.d.). Angelyl Angelate. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Methyl tiglate. NIST Chemistry WebBook. Retrieved from [Link]
-
Reddit. (2020). Isomerization during hydrolysis of a methyl ester. r/Chempros. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
-
NIST. (n.d.). 2-Butenoic acid, 2-methyl-, 2-methyl-2-propenyl ester, (Z)-. NIST Chemistry WebBook. Retrieved from [Link]
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- 4. lidsen.com [lidsen.com]
- 5. EP0112394A1 - Process for preparing angelic acid or its ester - Google Patents [patents.google.com]
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- 12. 2-Methylbutyl Angelate|CAS 61692-77-1|RUO [benchchem.com]
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- 16. Angelic Acid [drugfuture.com]
Validation & Comparative
A Researcher's Guide to the Stereochemical Validation of (Z)-Methyl 2-Butenoate Using 2D NMR
In the landscape of pharmaceutical development and materials science, the precise determination of molecular stereochemistry is not merely an academic exercise; it is a critical determinant of a compound's efficacy, safety, and novelty. For trisubstituted alkenes such as methyl 2-butenoate, the distinction between (Z) and (E) isomers is paramount. This guide provides an in-depth, experimentally grounded comparison of 2D Nuclear Magnetic Resonance (NMR) techniques for the unambiguous validation of the (Z)-stereochemistry of methyl 2-butenoate, offering insights born from practical application.
The Challenge: Beyond Simple J-Coupling
For simple disubstituted alkenes, the magnitude of the vicinal proton-proton coupling constant (³JHH) often provides a straightforward diagnostic tool for assigning cis or trans geometry. However, for trisubstituted alkenes like methyl 2-butenoate, this reliance on J-coupling is fraught with ambiguity. The coupling constants between vinylic and allylic protons (⁴J) are often small and their values for cis and trans arrangements can be very similar, precluding a definitive assignment.[1] This necessitates the use of more sophisticated NMR techniques that probe through-space interactions.
The Solution: Harnessing the Nuclear Overhauser Effect with 2D NMR
The Nuclear Overhauser Effect (NOE) is a phenomenon where the magnetization of a nucleus is altered by the saturation of a nearby nucleus in space (typically within 5 Å).[2] This through-space correlation is independent of through-bond scalar coupling, making it an ideal tool for stereochemical elucidation.[2][3] Two-dimensional NMR experiments, namely NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are the primary methods for detecting these interactions.
NOESY vs. ROESY: A Critical Comparison for Small Molecules
While both NOESY and ROESY detect through-space correlations, their applicability can depend on the molecular weight of the analyte.[2][3]
-
NOESY: For small, rapidly tumbling molecules, the NOE is positive (same phase as the diagonal peaks). For large, slowly tumbling molecules, the NOE is negative. Critically, for intermediate-sized molecules (around 800-1000 amu), the NOE can be close to zero, rendering the experiment ineffective.[2][3]
-
ROESY: In a ROESY experiment, the magnetization is spin-locked, and the observed ROE is always positive, regardless of the molecule's size.[2][3][4] This makes ROESY a more robust choice for small to medium-sized molecules where the NOESY signal might be weak or absent.[2][3]
For a small molecule like methyl 2-butenoate (MW: 100.12 g/mol ), either technique should theoretically work. However, ROESY is often preferred to avoid any ambiguity and potential for near-zero NOEs, especially if the sample is viscous or run at a different temperature.
Experimental Workflow for Stereochemical Validation
The following workflow outlines the necessary steps to acquire and interpret the 2D NMR data for validating the (Z)-stereochemistry of methyl 2-butenoate.
Figure 1: Experimental workflow for the 2D NMR validation of (Z)-methyl 2-butenoate.
Step-by-Step Experimental Protocols
1. Sample Preparation and 1D NMR Acquisition:
-
Dissolve ~5-10 mg of methyl 2-butenoate in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire standard 1D ¹H and ¹³C NMR spectra to confirm the basic structure and assign the proton and carbon signals.
2. 2D NMR Acquisition:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are scalar-coupled (typically through 2-4 bonds).[5] This will confirm the coupling between the vinylic proton and the allylic methyl protons.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to the carbons they are directly attached to (one-bond correlation).[6] This is crucial for unambiguous assignment of both proton and carbon signals.
-
¹H-¹H ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is the key experiment for stereochemical assignment.
-
Use a mixing time (tm) of 200-500 ms. For small molecules, a longer mixing time allows for the buildup of the ROE signal.[7]
-
The spin-lock field strength should be carefully calibrated to avoid artifacts.
-
Data Interpretation: The Decisive ROE Correlation
The key to validating the (Z)-stereochemistry lies in observing a specific through-space correlation in the ROESY spectrum.
Figure 2: The key differentiating ROE correlation for (Z) and (E) isomers.
In the (Z)-isomer , the vinylic proton (H-2) and the methoxy protons (-OCH₃) are on the same side of the double bond and therefore in close spatial proximity. This will result in a clear cross-peak between these two signals in the ROESY spectrum.
Conversely, in the (E)-isomer , the vinylic proton (H-2) and the methoxy protons are on opposite sides of the double bond, and thus are too far apart to generate a significant ROE. Instead, a correlation between the vinylic proton and the allylic methyl protons (H-4) would be expected.
Predicted NMR Data Comparison
The following table summarizes the expected key NMR data for both (Z) and (E) isomers of methyl 2-butenoate.
| Parameter | (Z)-methyl 2-butenoate | (E)-methyl 2-butenoate |
| ¹H NMR (δ, ppm) | ||
| Vinylic H (H-2) | ~5.8 | ~6.1 |
| Vinylic H (H-3) | ~6.3 | ~7.0 |
| Allylic CH₃ (H-4) | ~2.1 (dd) | ~1.9 (dd) |
| Methoxy CH₃ | ~3.7 (s) | ~3.7 (s) |
| ³JHH (H-2, H-3) | ~11.6 Hz (cis) | ~15.6 Hz (trans) |
| Key ROESY Cross-Peak | H-2 ↔ Methoxy CH₃ | H-3 ↔ Methoxy CH₃ |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Conclusion: An Indispensable Tool for Stereochemical Validation
For the unambiguous determination of the stereochemistry of trisubstituted alkenes like (Z)-methyl 2-butenoate, 2D NMR spectroscopy, particularly the ROESY experiment, is an indispensable tool. It provides definitive evidence of through-space proximity that cannot be reliably obtained from through-bond coupling constants alone. By following a systematic workflow of 1D and 2D NMR experiments, researchers can confidently validate the stereochemical integrity of their compounds, a critical step in drug development and materials science.
References
-
NOESY and ROESY - UCSD SSPPS NMR Facility. (2015, April 7). Retrieved from [Link]
-
Long-range heteronuclear J-coupling constants in esters: Implications for 13C metabolic MRI by side-arm parahydrogen-induced polarization - PubMed. (n.d.). Retrieved from [Link]
-
Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. (n.d.). Retrieved from [Link]
-
NOESY and ROESY - ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, November 25). Retrieved from [Link]
-
ROESY correlations for determination of absolute stereochemistry. a... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
2D ROESY Experiment - IMSERC. (n.d.). Retrieved from [Link]
-
Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers | ACS Omega. (2020, September 16). Retrieved from [Link]
-
1H-1H ROESY. (n.d.). Retrieved from [Link]
-
E/Z isomer identification help : r/chemistry - Reddit. (2018, August 25). Retrieved from [Link]
-
NMR Chemical Shifts. (n.d.). Retrieved from [Link]
-
2D NMR- Worked Example 2 (HSQC and HMBC) - YouTube. (2020, April 10). Retrieved from [Link]
-
14.21: Two-Dimensional NMR Spectroscopy - Chemistry LibreTexts. (2014, August 21). Retrieved from [Link]
-
N.M.R. SPECTRA OF SOME α–β UNSATURATED ESTERS - Canadian Science Publishing. (n.d.). Retrieved from [Link]
-
Organic Structure Determination Using 2-D NMR Spectroscopy - ResearchGate. (n.d.). Retrieved from [Link]
-
Table 2 . Experimental coupling constants (J/Hz) in the 1 H NMR spectra... - ResearchGate. (n.d.). Retrieved from [Link]
-
Methyl (E)-2-butenoate - the NIST WebBook. (n.d.). Retrieved from [Link]
-
methyl (E)-2-butenoate, 623-43-8 - The Good Scents Company. (n.d.). Retrieved from [Link]
-
NMR Analysis of Methyl Butanoate: Chemical Shift (ppm) Integration Multiplicity Corresponding Part of Structure - Brainly. (2022, August 11). Retrieved from [Link]
-
Introducing 2D NMR Spectra - YouTube. (2017, April 7). Retrieved from [Link]
-
2D NMR: HMBC Assignments and Publishing NMR Data Using MNova. (n.d.). Retrieved from [Link]
-
J-Coupling (Scalar) - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]
-
Understand NMR with simple molecules, Ethyl (E)-2-butenoate - All About Drugs. (2015, July 5). Retrieved from [Link]
-
Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J-resolved NMR spectroscopy - RSC Publishing - The Royal Society of Chemistry. (2015, April 15). Retrieved from [Link]
-
2-Butenoic acid, methyl ester, (Z)- - the NIST WebBook. (n.d.). Retrieved from [Link]
-
Quantifying the formation of stereoisomers by benchtop NMR spectroscopy - Magritek. (n.d.). Retrieved from [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. (2020, August 10). Retrieved from [Link]
-
Getting the Most Out of HSQC and HMBC Spectra - OUCI. (n.d.). Retrieved from [Link]
-
Interpreting the 1 H NMR spectrum of 2-methylbut-2-ene - (2-methyl-2-butene). (n.d.). Retrieved from [Link]
-
(PDF) Validating heteronuclear 2D quantitative NMR - ResearchGate. (2016, February 5). Retrieved from [Link]
-
5.3: HMBC and HMQC Spectra - Chemistry LibreTexts. (2022, October 4). Retrieved from [Link]
-
E-Z notation for geometric isomerism - Chemguide. (n.d.). Retrieved from [Link]
-
Finding out E and Z Isomers | Stereochemistry | Organic Chemistry #NEET, #jeeadvanced. (2024, August 29). Retrieved from [Link]
-
Introduction to Organic Chemistry - E/Z Isomerism (A-Level Chemistry) - Study Mind. (n.d.). Retrieved from [Link]
-
Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins - PMC. (n.d.). Retrieved from [Link]
-
Absolute Configurations and Enantiomeric Compositions of 2-Methyl-1-butanol and 2-Methyl-1-pentanol by ¹H-NMR Spectrometry of their Diastereomeric Valine Esters - SciELO. (n.d.). Retrieved from [Link]
-
2-methyl butane and it's NMR spectra. Each carbon and it's... - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J -resolved NMR s ... - RSC Advances (RSC Publishing) DOI:10.1039/C5RA03228H [pubs.rsc.org]
- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: NOESY and ROESY [orgspectroscopyint.blogspot.com]
- 3. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]
- 4. 2D ROESY Experiment [imserc.northwestern.edu]
- 5. longdom.org [longdom.org]
- 6. youtube.com [youtube.com]
- 7. 1H-1H ROESY [chem.ch.huji.ac.il]
Comparative Guide: Catalytic Strategies for the Stereoselective Synthesis of (Z)-Methyl 2-Butenoate
Executive Summary
The synthesis of (Z)-methyl 2-butenoate (methyl isocrotonate) presents a classic stereochemical challenge: the thermodynamic preference for the (E)-isomer (methyl crotonate) necessitates strict kinetic control during synthesis. While the Lindlar catalyst remains the industrial benchmark, its reliance on toxic lead (Pb) salts and variable batch reproducibility has driven the development of next-generation catalysts.
This guide compares three distinct catalytic methodologies:
-
Classic Heterogeneous: Lindlar Catalyst (Pd/CaCO₃/Pb).[1]
-
Advanced Nanocatalysis: Alkanethiolate-Capped Palladium Nanoparticles (Pd-NPs).
-
Homogeneous Non-Transition Metal: Zinc-Anilide Complex (Zn-N).
Key Finding: While Lindlar provides established protocols, Alkanethiolate-Capped Pd-NPs offer superior activity (TOF) and comparable selectivity without heavy metal leaching, making them the preferred choice for modern Green Chemistry applications.
Mechanistic Principles of Z-Selectivity
To achieve high Z-selectivity, the catalyst must facilitate syn-addition of dihydrogen across the alkyne triple bond while suppressing two competing pathways:
-
Over-reduction: Continued hydrogenation to the alkane (methyl butyrate).
-
E-Isomerization: Re-adsorption of the Z-alkene and subsequent isomerization to the thermodynamically stable E-isomer.
Diagram 1: Competitive Reaction Pathways
The following diagram illustrates the kinetic branching between the desired Z-product and the unwanted byproducts.
Caption: Kinetic pathway showing the critical divergence between syn-addition (green) and thermodynamic equilibration/over-reduction (red).
Comparative Analysis of Catalytic Systems
A. The Benchmark: Lindlar Catalyst
Composed of Palladium supported on Calcium Carbonate and poisoned with Lead acetate (Pd/CaCO₃/Pb), often used with Quinoline .[2]
-
Mechanism: Lead and Quinoline occupy active sites on the Pd lattice, reducing the adsorption affinity of the alkene (preventing over-reduction) and sterically hindering the formation of the E-isomer.
-
Pros: Commercially available; well-documented regulatory path.
-
Cons: Toxic (Pb); slow reaction rates (often >10h); batch-to-batch variability; requires Quinoline additive which complicates purification.
B. The Modern Contender: Alkanethiolate-Capped Pd Nanoparticles
Colloidal Palladium nanoparticles modified with octanethiol ligands.[3]
-
Mechanism: The sulfur atoms in the thiol ligands act as a "surface poison" similar to Lead, electronically modifying the Pd surface to favor alkyne adsorption over alkene adsorption.
-
Pros: High Turnover Frequency (TOF); room temperature operation; Lead-free; high reproducibility.
-
Cons: Requires synthesis of nanoparticles (though stable for months).
C. The Specialist: Zinc-Anilide Complex
A homogeneous system utilizing a molecular Zinc complex.[4]
-
Mechanism: Operates via a frustrated Lewis pair-type mechanism where H₂ is activated across a Zn-N bond, followed by stereospecific hydrozincation.
-
Pros: Non-noble metal (sustainable); >99:1 Z:E selectivity; eliminates over-reduction entirely.
-
Cons: High pressure (often >20 bar H₂); requires inert atmosphere (glovebox) for catalyst handling; harder to separate catalyst from product than heterogeneous systems.
Performance Data Summary
| Feature | Lindlar Catalyst | Alkanethiolate-Pd NPs | Zn-Anilide Complex |
| Active Species | Pd/CaCO₃ + Pb | Pd Colloids + S-Ligand | Molecular Zn-N |
| Selectivity (Z:E) | 90:10 - 95:5 | 96:4 - 98:2 | >99:1 |
| Conversion | >95% (Risk of over-reduction) | >98% | >99% |
| Reaction Time | 10 - 15 Hours | 1 - 4 Hours | 4 - 8 Hours |
| Conditions | 1 atm H₂, MeOH, Quinoline | 1 atm H₂, Toluene/THF | 20-30 bar H₂, 100°C+ |
| Purification | Filtration + Distillation | Filtration | Silica Column |
Experimental Protocols
Protocol A: Standard Lindlar Hydrogenation
Best for: Routine synthesis where lead toxicity is not a constraint.
Reagents:
-
Methyl 2-butynoate (10 mmol)
-
Lindlar Catalyst (5 wt% Pd/CaCO₃/Pb): 100 mg (10 wt% loading relative to substrate)
-
Quinoline: 200 µL (Synthetic modifier)
-
Methanol: 20 mL
Workflow:
-
Preparation: In a round-bottom flask, dissolve methyl 2-butynoate and quinoline in methanol.
-
Loading: Add the Lindlar catalyst carefully (pyrophoric risk is low for poisoned catalysts, but caution is required).
-
Purge: Seal flask with a septum. Purge with N₂ for 5 mins, then switch to H₂ balloon (1 atm).
-
Reaction: Stir vigorously at room temperature. Monitor by GC/NMR every 2 hours.
-
Critical Checkpoint: Stop immediately when alkyne peak disappears. Prolonged stirring leads to E-isomer formation.
-
-
Workup: Filter through a Celite pad to remove Pd/CaCO₃. Rinse with ether.[5]
-
Purification: Remove solvent in vacuo. Distill the residue (bp ~119°C) to separate Quinoline (bp 237°C) from the product.
Protocol B: Alkanethiolate-Pd Nanoparticle Synthesis
Best for: High-throughput screening and Green Chemistry applications.
Workflow Diagram
Caption: Synthesis and application workflow for colloidal Pd nanocatalysts.
Step-by-Step:
-
Catalyst Prep: Dissolve Pd(OAc)₂ (0.2 mmol) in toluene (10 mL). Add n-octanethiol (0.4 mmol). Stir for 10 min (solution turns orange).
-
Reduction: Add NaBH₄ solution (2 mmol in 5 mL H₂O) dropwise. The organic layer turns deep black immediately (NP formation).
-
Isolation: Separate the organic layer containing the NPs. Wash with water (3x) to remove salts.
-
Hydrogenation: Add methyl 2-butynoate directly to the toluene solution containing the NPs.
-
Reaction: Stir under H₂ balloon (1 atm) for 2 hours.
-
Workup: The NPs can often be precipitated with ethanol or simply filtered if supported. Evaporate toluene to yield clean product.
Critical Selection Guide
| If your priority is... | Choose... | Because... |
| Regulatory Compliance (GMP) | Lindlar | It is a known entity in FDA filings; supply chain is robust. |
| Speed & Efficiency | Pd-NPs | Reaction times are <4 hours vs 12+ hours for Lindlar. |
| Stereochemical Purity (>99%) | Zn-Anilide | It virtually eliminates the thermodynamic E-isomer pathway. |
| Green Chemistry | Pd-NPs | Eliminates Lead (Pb) and Quinoline waste streams. |
References
-
Lindlar C
-
Alkanethiolate-Capped Pd Nanoparticles for Z-Selective Hydrogen
- Kwon, S. G., et al. (2018).
-
Source:
-
Zinc-Anilide Complex for Homogeneous Hydrogen
- Rit, A., et al. (2023). Catalytic, Z-Selective, Semi-Hydrogenation of Alkynes with a Zinc–Anilide Complex.
-
Source:
-
Organic Syntheses Procedure (Ethyl Isocroton
Sources
- 1. SATHEE: Chemistry Lindlar Catalyst [sathee.iitk.ac.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Alkanethiolate-Capped Palladium Nanoparticles for Regio- and Stereoselective Hydrogenation of Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic, Z-Selective, Semi-Hydrogenation of Alkynes with a Zinc–Anilide Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chinesechemsoc.org [chinesechemsoc.org]
comparative thermal stability analysis of (Z)- and (E)-methyl 2-butenoate
[1]
Executive Summary
This guide provides a technical analysis of the thermal stability differences between (E)-methyl 2-butenoate (methyl crotonate) and its geometric isomer, (Z)-methyl 2-butenoate (methyl isocrotonate).[1][2]
Key Finding: The (E)-isomer is the thermodynamically stable form.[1][2] The (Z)-isomer is a kinetic product that undergoes irreversible thermal isomerization to the (E)-isomer at elevated temperatures or in the presence of catalytic impurities.[1] Researchers must strictly control storage temperature and purity to prevent unintended isomerization of the (Z)-isomer.[1]
Thermodynamic & Kinetic Profile[2]
The stability difference between these isomers is governed by steric strain. In the (Z)-isomer , the methyl group (
Isomerization Pathway
Thermal isomerization requires overcoming the rotational energy barrier of the
Figure 1: Energy landscape of the Z-to-E isomerization. The (Z)-isomer occupies a local minimum but will cascade to the global minimum (E)-isomer upon activation.[1]
Comparative Physical Properties
Differentiation between isomers is critical before thermal testing. While boiling points are nearly identical,
| Property | (E)-Methyl 2-butenoate | (Z)-Methyl 2-butenoate | Note |
| Common Name | Methyl Crotonate | Methyl Isocrotonate | |
| CAS Number | 623-43-8 | 4358-59-2 | |
| Thermodynamic Status | Stable (Global Minimum) | Unstable (Kinetic Product) | |
| Boiling Point | 118–120 °C | ~119 °C | Separation by distillation is difficult.[1][2][3] |
| Large | |||
| Isomerization Risk | Negligible | High (>100°C or with catalyst) |
Experimental Protocol: Thermal Stress Testing
To empirically determine the stability of a specific lot of (Z)-methyl 2-butenoate, follow this self-validating protocol. This method quantifies the rate of isomerization (
Materials Required
-
Analyte: Pure (Z)-methyl 2-butenoate.[1]
-
Solvent: Deuterated chloroform (
) or Toluene- (for high-temp in-situ monitoring).[1][2] -
Internal Standard: 1,3,5-Trimethoxybenzene (inert, high BP).[1][2]
-
Equipment: NMR Spectrometer (300+ MHz) or GC-FID.
-
Vessel: Heavy-wall NMR pressure tube or sealed glass ampoules.[1][2]
Workflow Methodology
Figure 2: Step-by-step workflow for determining thermal stability kinetics.
Step-by-Step Procedure
-
Baseline Acquisition: Dissolve 50 mg of the (Z)-isomer in 0.6 mL of solvent.[1][2] Add 10 mg of internal standard. Acquire a
-NMR spectrum. Integrate the olefinic protons of the Z-isomer ( ppm) relative to the standard.[1] -
Thermal Stress: Seal the sample in a pressure tube. Heat the tube in an oil bath at the target temperature (e.g., 100°C for accelerated testing, or 40°C for storage simulation).
-
Sampling: At defined intervals (1h, 4h, 24h), remove the tube, cool rapidly to room temperature (quenching), and acquire a spectrum.
-
Data Analysis: Calculate the conversion percentage using the equation:
Note: The appearance of a doublet with confirms the formation of the (E)-isomer.[1]
Implications for Research & Development
Synthesis & Purification
-
Avoid Distillation: Due to the overlapping boiling points (~1°C difference), fractional distillation is ineffective for separating these isomers and often promotes thermal isomerization due to the heat input.
-
Preferred Purification: Use flash column chromatography (silica gel) with a non-polar mobile phase (e.g., Hexanes/EtOAc) or low-temperature vacuum distillation if absolutely necessary.[1][2]
Storage Recommendations
-
(E)-Isomer: Store at room temperature (15–25°C) in a cool, dry place.
-
(Z)-Isomer: Store at -20°C . Even at room temperature, slow isomerization can occur over months, especially if the sample is acidic or exposed to light (photo-isomerization).[1]
Catalytic Sensitivity
The (Z)-isomer is highly sensitive to catalytic isomerization.[1][2] Avoid trace acids, bases, or transition metals (e.g., iron residues from spatulas) in the storage container, as these dramatically lower the activation energy for the
References
-
NIST Chemistry WebBook. Methyl (E)-2-butenoate (Methyl crotonate) Gas Phase Kinetics & Properties.[1][2] National Institute of Standards and Technology.[1][2] Link[1]
-
PubChem. Methyl isocrotonate (Z-isomer) Compound Summary.[1][2][4] National Library of Medicine.[2] Link[1]
-
Organic Syntheses. Ethyl Isocrotonate (Analogous Protocol for Z-selective synthesis). Org.[2][5] Synth. 1986, 64, 108.[6] Link[1]
-
The Good Scents Company. Methyl Crotonate and Methyl Isocrotonate Properties.[2][7]Link
-
ScienceDirect / Elsevier. Thermal rearrangement of alpha,beta-unsaturated esters.[1][2] (General mechanism reference). Link
Sources
- 1. 2-Butenoic acid, methyl ester, (Z)- [webbook.nist.gov]
- 2. CAS 623-43-8: Methyl E-crotonate | CymitQuimica [cymitquimica.com]
- 3. Methyl (2Z)-2-methyl-2-butenoate | C6H10O2 | CID 5356352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl isocrotonate | C5H8O2 | CID 643800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. amyl angelate, 7785-63-9 [thegoodscentscompany.com]
- 6. Isocrotonic acid - Wikipedia [en.wikipedia.org]
- 7. Methyl crotonate purum, ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
Safety Operating Guide
2-Butenoic acid, methyl ester, (Z)- proper disposal procedures
This guide outlines the validated disposal and handling protocols for 2-Butenoic acid, methyl ester, (Z)- (Methyl cis-crotonate).[1]
As a Senior Application Scientist, I have structured this operational directive to prioritize flammability management and regulatory compliance . This compound presents a dual hazard: it is a highly volatile flammable liquid (Flash Point < 23°C) and a reactive ester. The protocols below are designed to mitigate static discharge risks and ensure complete thermal destruction via authorized waste streams.
Chemical Identity & Hazard Profile
Before initiating any disposal workflow, verify the chemical identity to ensure compatibility with waste streams.[1]
| Parameter | Specification |
| Chemical Name | 2-Butenoic acid, methyl ester, (Z)- |
| Synonyms | Methyl cis-crotonate; Methyl (Z)-but-2-enoate |
| CAS Number | 4358-59-2 (Specific to Z-isomer) |
| Molecular Formula | C₅H₈O₂ |
| Flash Point | ~ -1°C to 13°C (Highly Flammable) |
| Water Solubility | Immiscible (Float hazard) |
| RCRA Waste Code | D001 (Ignitable Characteristic) |
| Primary Hazards | Highly Flammable, Skin/Eye Irritant |
Pre-Disposal Risk Assessment
The Core Directive: Treat this substance primarily as a Class IB Flammable Liquid . Experimental causality dictates that while esters can be hydrolyzed, the hydrolysis products (Methanol and Isocrotonic acid) introduce new flammability and toxicity vectors.[1] Therefore, direct thermal incineration is the standard, self-validating disposal method.[1]
-
Static Hazard: Methyl cis-crotonate has low conductivity. Pouring generates static charge. Grounding is mandatory for transfers >500 mL.
-
Incompatibility: Segregate strictly from oxidizers (e.g., Nitric acid, Peroxides) and strong bases (which induce rapid exothermic hydrolysis).[1]
Waste Segregation & Handling Workflow
The following logic gate determines the correct waste stream. This system prevents cross-contamination and ensures compliance with EPA 40 CFR 261.
Figure 1: Decision logic for segregating Methyl cis-crotonate waste streams. Adherence to halogen segregation prevents the formation of dioxins during incineration.
Detailed Disposal Procedures
Protocol A: Liquid Waste Accumulation (Standard Lab Scale)
Objective: Safe transfer of liquid waste to satellite accumulation areas.
-
PPE Requirements:
-
Nitrile gloves (0.11 mm minimum thickness; breakthrough time < 15 min—change immediately upon splash).
-
Flame-resistant lab coat.
-
ANSI Z87.1 Chemical Splash Goggles.
-
-
Container Selection: Use HDPE (High-Density Polyethylene) or Glass containers. Avoid PVC if possible due to plasticizer leaching, though acceptable for short-term storage.[1]
-
Labeling:
-
Transfer:
-
Perform all transfers in a fume hood.
-
Grounding: If transferring into a metal drum or safety can, attach a grounding strap between the source and receiving vessel to dissipate static charge.
-
-
Storage: Cap tightly. Store in a flammable safety cabinet until pickup.
Protocol B: Spill Response (Immediate Action)
Objective: Containment and cleanup of accidental release (< 500 mL).
-
Evacuate & Ventilate: Remove ignition sources immediately. Methyl cis-crotonate vapors are heavier than air and may travel to ignition sources.[2]
-
Barricade: Mark the area.
-
Absorb:
-
Collect:
-
Use non-sparking tools (plastic scoop).
-
Place soaked absorbent into a wide-mouth jar or double-lined biohazard bag.
-
Seal and label as "Debris contaminated with Flammable Solvent (D001)".
-
Protocol C: Final Disposal (Facility Level)
Objective: Permanent destruction.
-
Method: High-temperature incineration equipped with an afterburner and scrubber.
-
Mechanism:
[1] -
Note: The facility must be permitted to handle volatile organic compounds (VOCs). Do not discharge into sewer systems; the compound is immiscible and will float, creating an explosion hazard in pipes.[1]
Regulatory Compliance Checklist
Ensure your lab meets these federal (USA) and general safety standards:
-
EPA RCRA: Classified as D001 (Ignitable).[5]
-
Sewer Ban: Strictly prohibited from drain disposal (40 CFR 403.5).
-
Satellite Accumulation: Store no more than 55 gallons at the point of generation. Move to central storage within 3 days of filling container.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 638132, Methyl crotonate. Retrieved from [Link][1]
-
U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed and Characteristic Wastes (D001). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link][1]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
